molecular formula C14H11NO3 B13176345 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Katalognummer: B13176345
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: BUVPJPNGIQNDPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid ( 2059971-50-3) is a high-purity chemical compound with a molecular formula of C14H11NO3 and a molecular weight of 241.24 g/mol . This compound features a furan ring, a structure frequently explored in medicinal chemistry for developing bioactive molecules, linked to a 4-cyanophenyl group . While the specific biological mechanism of action for this exact molecule is not fully detailed in the literature, its core structure is of significant research value. The furan ring is a common scaffold in the synthesis of compounds evaluated for various pharmacological activities . Furthermore, the 4-cyanophenyl substituent is an electron-withdrawing group that can influence the molecule's electronic distribution and crystal packing through interactions such as C—H⋯N hydrogen bonds, which can be critical in materials science and crystallography studies . Researchers utilize this compound strictly for laboratory research purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C14H11NO3

Molekulargewicht

241.24 g/mol

IUPAC-Name

2-[5-(4-cyanophenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C14H11NO3/c1-9-6-13(18-12(9)7-14(16)17)11-4-2-10(8-15)3-5-11/h2-6H,7H2,1H3,(H,16,17)

InChI-Schlüssel

BUVPJPNGIQNDPD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)C#N)CC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

chemical structure and physical properties of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, predicted physical properties, and proposed synthesis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. Given the limited availability of direct experimental data for this specific molecule, this document emphasizes predictive methodologies and detailed experimental protocols for its synthesis and characterization. The guide is intended for researchers and professionals in drug development and materials science, offering foundational knowledge and practical workflows for engaging with this compound. We will explore its structural attributes, propose a robust synthetic pathway, and provide predicted spectroscopic data to aid in its identification and characterization. Furthermore, we will discuss its potential applications based on the known biological activities of structurally related furan derivatives.

Introduction and Scientific Rationale

The furan scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The substitution pattern on the furan ring plays a critical role in modulating the pharmacological profile of these molecules. The title compound, 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, is a polysubstituted furan derivative that combines several key structural features: a furan-2-yl acetic acid moiety, a 3-methyl group, and a 5-(4-cyanophenyl) group. The acetic acid side chain provides a handle for further derivatization and can participate in crucial interactions with biological targets. The 4-cyanophenyl group is a common substituent in pharmacologically active molecules, often acting as a hydrogen bond acceptor or participating in dipole-dipole interactions. This unique combination of functional groups suggests that 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid could be a valuable building block for the synthesis of novel therapeutic agents or functional materials. This guide aims to provide a thorough technical overview to facilitate such research endeavors.

Chemical Structure and Identifiers

The unambiguous identification of a chemical entity is paramount for any research and development activity. This section provides the core identifiers for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid.

  • IUPAC Name: 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

  • CAS Number: 2059971-50-3[5]

  • Molecular Formula: C₁₄H₁₁NO₃

  • Molecular Weight: 241.24 g/mol

Table 1: Core Identifiers and Calculated Properties

Identifier/PropertyValue
IUPAC Name2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid
CAS Number2059971-50-3[5]
Molecular FormulaC₁₄H₁₁NO₃
Molecular Weight241.24 g/mol
Predicted XLogP32.5
Predicted pKa4.1 (strongest acidic)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count2

Proposed Synthesis Protocol

A plausible synthetic route for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can be envisioned utilizing the well-established Paal-Knorr furan synthesis.[6][7][8] This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. The proposed multi-step synthesis is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketonization and Decarboxylation cluster_2 Step 3: Paal-Knorr Furan Synthesis cluster_3 Step 4: Reduction of Ester cluster_4 Step 5: Conversion to Acetonitrile cluster_5 Step 6: Hydrolysis to Carboxylic Acid A 4-Cyanobenzoyl chloride C Ethyl 2-acetyl-4-(4-cyanophenyl)-4-oxobutanoate A->C AlCl₃, CH₂Cl₂ B Ethyl acetoacetate B->C D 1-(4-Cyanophenyl)butane-1,4-dione C->D H₂SO₄ (aq), Δ C->D E Ethyl 2-methyl-5-(4-cyanophenyl)furan-3-carboxylate D->E p-TsOH, Toluene, Δ D->E F [5-(4-Cyanophenyl)-3-methylfuran-2-yl]methanol E->F LiAlH₄, THF E->F G 2-{[5-(4-Cyanophenyl)-3-methylfuran-2-yl]methyl}acetonitrile F->G 1. SOCl₂ 2. NaCN, DMSO F->G H 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid (Target) G->H NaOH (aq), Δ then H₃O⁺ G->H

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Methodology
  • Step 1: Synthesis of Ethyl 2-acetyl-4-(4-cyanophenyl)-4-oxobutanoate.

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C, add 4-cyanobenzoyl chloride dropwise.

    • Stir the mixture for 30 minutes, then add ethyl acetoacetate dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 1-(4-Cyanophenyl)butane-1,4-dione.

    • Reflux the product from Step 1 in aqueous sulfuric acid for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Step 3: Paal-Knorr Synthesis of Ethyl 2-methyl-5-(4-cyanophenyl)furan-3-carboxylate.

    • Dissolve the 1,4-dione from Step 2 in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Reflux the mixture with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate.

    • Purify by column chromatography.

  • Step 4: Reduction to [5-(4-Cyanophenyl)-3-methylfuran-2-yl]methanol.

    • Add the ester from Step 3 to a suspension of lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate to obtain the crude alcohol.

  • Step 5: Conversion to 2-{[5-(4-Cyanophenyl)-3-methylfuran-2-yl]methyl}acetonitrile.

    • Treat the alcohol from Step 4 with thionyl chloride in an inert solvent to form the corresponding chloride.

    • React the crude chloride with sodium cyanide in dimethyl sulfoxide (DMSO) to yield the nitrile.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer, dry, and concentrate.

  • Step 6: Hydrolysis to 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid.

    • Reflux the nitrile from Step 5 in an aqueous solution of sodium hydroxide.

    • Monitor the reaction for the evolution of ammonia to cease.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water).

Predicted Spectroscopic Data and Characterization Protocols

As no experimental spectra are readily available, the following data are predicted based on the chemical structure. These predictions serve as a guide for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.7Doublet2HAromatic H (ortho to CN)
~7.6Doublet2HAromatic H (meta to CN)
~6.5Singlet1HFuran H-4
~3.8Singlet2H-CH₂-COOH
~2.3Singlet3H-CH₃

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~175-180-COOH
~155Furan C-5
~148Furan C-2
~135Aromatic quaternary C (ipso to CN)
~132Aromatic CH (ortho to CN)
~126Aromatic CH (meta to CN)
~120Furan C-3
~118-C≡N
~112Furan C-4
~110Aromatic quaternary C
~35-CH₂-COOH
~12-CH₃

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-2500 (broad)Carboxylic AcidO-H stretch
~2230-2210NitrileC≡N stretch
~1710Carboxylic AcidC=O stretch
~1600, ~1500Aromatic RingC=C stretch
~1100FuranC-O-C stretch

Experimental Protocol for ATR-FTIR Spectroscopy:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum. Identify and assign the major absorption bands.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Impact - EI):

  • Molecular Ion (M⁺): m/z = 241

  • Major Fragments:

    • m/z = 196 ([M - COOH]⁺)

    • m/z = 182 ([M - CH₂COOH]⁺)

    • m/z = 102 (cyanophenyl fragment)

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source (e.g., electrospray ionization - ESI) via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in a suitable mass range to observe the molecular ion and expected fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Potential Applications and Future Research Directions

The structural motifs present in 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid suggest several potential avenues for research and application.

  • Medicinal Chemistry: Furan-containing compounds are known to exhibit a wide range of biological activities.[1][3] The presence of the acetic acid moiety makes this compound a potential candidate for development as an anti-inflammatory agent, similar to non-steroidal anti-inflammatory drugs (NSAIDs). The cyanophenyl group is also present in various enzyme inhibitors, suggesting that this compound could be screened against a range of therapeutic targets. Further derivatization of the carboxylic acid to amides or esters could lead to a library of compounds for high-throughput screening.[9]

  • Materials Science: The rigid, aromatic structure and the presence of polar functional groups (nitrile and carboxylic acid) could impart interesting electronic and self-assembly properties. This makes the compound a potential building block for organic semiconductors, liquid crystals, or functional polymers.

Future research should focus on:

  • The successful synthesis and unambiguous characterization of the compound using the protocols outlined in this guide.

  • In vitro screening for biological activities, including antibacterial, antifungal, and cytotoxic properties.

  • Evaluation of its potential as a precursor in the synthesis of more complex molecules.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. By leveraging established chemical principles and data from related compounds, we have proposed a viable synthetic route and outlined the expected physicochemical and spectroscopic properties. The detailed experimental protocols provided herein are designed to be self-validating and offer a clear path for researchers to synthesize and characterize this novel compound. The potential applications in medicinal chemistry and materials science, grounded in the known properties of its structural components, highlight the value of this molecule as a target for future research and development.

Sources

in vitro mechanism of action of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of the mechanism of action for the novel compound, 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. Structurally, this molecule belongs to the diarylheterocyclic class of compounds, which includes well-established anti-inflammatory agents. The presence of an acetic acid moiety, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), further suggests a potential role in modulating inflammatory pathways. This document provides a series of detailed experimental protocols designed to rigorously test the hypothesis that this compound functions as a selective cyclooxygenase-2 (COX-2) inhibitor and further delineates its effects on upstream inflammatory signaling cascades, including the NF-κB and MAPK pathways. The proposed workflow is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-inflammatory therapeutics.

Introduction and Mechanistic Hypothesis

The chemical structure of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, featuring a furan core flanked by two aromatic rings, is reminiscent of selective COX-2 inhibitors.[1][2] These inhibitors are designed to specifically target the COX-2 enzyme, which is induced at sites of inflammation, while sparing the constitutively expressed COX-1 isoform responsible for homeostatic functions, such as protecting the gastric mucosa.[3][4] This selectivity is a key advantage for minimizing the gastrointestinal side effects associated with traditional NSAIDs.[5]

Therefore, we hypothesize a dual mechanism of action for this compound:

  • Primary Mechanism: Selective inhibition of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[6]

  • Secondary Mechanism: Modulation of upstream signaling pathways that regulate the expression of pro-inflammatory genes. Specifically, we will investigate the potential inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are pivotal in the inflammatory response.[7][8]

This guide provides the experimental framework to test these hypotheses in a systematic and robust manner.

Proposed Signaling Pathways and Experimental Overview

The following diagram illustrates the hypothesized points of intervention for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid within the inflammatory signaling cascade.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates LPS LPS LPS->TLR4 Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) MAPK_pathway->Proinflammatory_Genes Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Arachidonic_Acid Arachidonic Acid COX2_protein COX-2 Protein Arachidonic_Acid->COX2_protein Substrate PGE2 Prostaglandins (PGE2) COX2_protein->PGE2 Produces Compound Test Compound Compound->MAPK_pathway Hypothesized Inhibition Compound->IKK Hypothesized Inhibition Compound->COX2_protein Primary Hypothesized Inhibition NFkB_nucleus->Proinflammatory_Genes Induces Transcription

Caption: Proposed mechanism of action and points of intervention.

The experimental workflow will proceed from direct enzyme inhibition assays to more complex cell-based models of inflammation.

Caption: Step-wise experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

Phase 1: Primary Target Validation - COX Enzyme Inhibition Assays

The primary objective of this phase is to determine the inhibitory potency and selectivity of the test compound against COX-1 and COX-2 enzymes.

Protocol 3.1.1: Fluorometric COX-1 and COX-2 Inhibition Assay

This in vitro assay measures the peroxidase activity of purified COX enzymes.[9][10]

  • Materials:

    • COX-1 and COX-2 inhibitor screening kits (e.g., from Cayman Chemical or Sigma-Aldrich)

    • Purified human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., Amplex Red)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound in assay buffer. A positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (e.g., DMSO) should be included.[11]

    • In a 96-well plate, add assay buffer, purified COX-1 or COX-2 enzyme, and the test compound or controls.

    • Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a solution containing arachidonic acid and the fluorometric probe.

    • Immediately measure the fluorescence kinetics at an excitation of ~535 nm and an emission of ~587 nm for 10-20 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus log concentration of the test compound and calculate the IC50 value using non-linear regression analysis.

Phase 2: Cellular Anti-inflammatory Activity

This phase assesses the compound's efficacy in a more biologically relevant context using a murine macrophage cell line, RAW 264.7, a standard model for studying inflammation.[12][13]

Protocol 3.2.1: Cell Viability Assay

It is crucial to first determine the non-toxic concentration range of the test compound.

  • Materials:

    • RAW 264.7 cells

    • DMEM medium with 10% FBS and 1% penicillin/streptomycin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[14]

    • Treat the cells with various concentrations of the test compound for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control. Subsequent experiments should use non-cytotoxic concentrations.

Protocol 3.2.2: Measurement of Inflammatory Mediators and Cytokines

  • Materials:

    • RAW 264.7 cells

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent for Nitric Oxide (NO) detection[15][16]

    • ELISA kits for Prostaglandin E2 (PGE2), TNF-α, and IL-6[17][18][19]

    • 24-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells (2.5 x 10⁵ cells/well) in a 24-well plate and incubate overnight.[20]

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).[20]

    • After incubation, collect the cell culture supernatant.

    • For NO measurement: Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.[12]

    • For PGE2, TNF-α, and IL-6 measurement: Perform ELISAs on the collected supernatants according to the manufacturer's instructions.[7]

Phase 3: Upstream Signaling Pathway Analysis

This phase aims to elucidate the molecular mechanisms upstream of inflammatory mediator production.

Protocol 3.3.1: Western Blot Analysis

This technique will be used to assess the expression and phosphorylation status of key signaling proteins.[8][19]

  • Materials:

    • RAW 264.7 cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against: COX-2, iNOS, phospho-IκBα, phospho-p65, phospho-ERK1/2, phospho-JNK, phospho-p38, and their total protein counterparts. A loading control like β-actin is also required.

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and treat with the test compound and/or LPS as described in 3.2.2. The incubation time with LPS should be optimized for each signaling pathway (e.g., 30 minutes for MAPK and NF-κB phosphorylation).[19]

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize phosphorylated proteins to their total protein levels.

Protocol 3.3.2: NF-κB Nuclear Translocation Assay

This assay directly measures the activation of the NF-κB pathway.[22]

  • Method A: Immunofluorescence

    • Grow RAW 264.7 cells on coverslips and treat as described in 3.3.1.

    • Fix and permeabilize the cells.

    • Incubate with an antibody against the p65 subunit of NF-κB.

    • Use a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Visualize the subcellular localization of p65 using fluorescence microscopy. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicates activation.

  • Method B: Nuclear and Cytoplasmic Fractionation

    • Treat cells as described in 3.3.1.

    • Use a commercial kit to separate nuclear and cytoplasmic extracts.

    • Perform a Western blot for p65 on both fractions to quantify its translocation to the nucleus.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: COX Enzyme Inhibition Data

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Test Compound Value Value Value

| Celecoxib (Control) | >10 | 0.05 - 0.5 | >20-200 |

A higher SI value indicates greater selectivity for COX-2.[11]

Table 2: Cellular Anti-inflammatory Activity in LPS-stimulated RAW 264.7 cells

Treatment Concentration NO Production (% of LPS control) PGE2 Production (% of LPS control) TNF-α Production (% of LPS control) IL-6 Production (% of LPS control)
Test Compound Low Value Value Value Value
Test Compound Medium Value Value Value Value

| Test Compound | High | Value | Value | Value | Value |

Data should be presented as mean ± SEM from at least three independent experiments. A dose-dependent decrease in the production of these mediators would confirm the anti-inflammatory activity.

Conclusion

The experimental framework detailed in this guide provides a robust and systematic approach to elucidating the . By progressing from direct enzyme inhibition assays to cell-based models of inflammation and detailed analysis of upstream signaling pathways, this workflow will enable a comprehensive characterization of the compound's anti-inflammatory properties. The results will not only validate its hypothesized role as a selective COX-2 inhibitor but also potentially uncover novel modulatory effects on key inflammatory cascades, providing a solid foundation for its further development as a therapeutic agent.

References

  • Elabscience. PGE2 (Prostaglandin E2) ELISA Kit. Available from: [Link]

  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Available from: [Link]

  • Kim, H. et al. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine, 40(4), 51-60.
  • Assay Genie. PGE2 ELISA Kit Technical Manual. Available from: [Link]

  • Talha, M. et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 27(13), 4293.
  • Al-Ghadban, S. et al. (2020). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Scientific Reports, 10(1), 1-13.
  • Lee, J. H. et al. (2021). Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san. Journal of Korean Medicine, 42(4), 1-13.
  • Wang, D. et al. (2015). Cortisol modulates inflammatory responses in LPS-stimulated RAW264.
  • StatPearls. (2024). COX Inhibitors. NCBI Bookshelf.
  • Panlabs. iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Available from: [Link]

  • Lee, J. et al. (2021).
  • Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Cardiology, 89(6), 3-8.
  • LITFL. (2024). COX II Inhibitors. Available from: [Link]

  • Smalley, K. S. M., & Herlyn, M. (2009). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. In Melanoma (pp. 213-222). Humana Press.
  • Zhao, Y. et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Microbiology and Biotechnology, 24(7), 987-994.
  • El-Sayed, M. A. et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(38), 26685-26703.
  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Available from: [Link]

  • Al-Salahi, R. et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 13(9), 11456-11471.
  • Gholivand, M. B. et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current Pharmaceutical Design, 26(33), 4156-4173.
  • ResearchGate. (2025). In vitro macrophage assay predicts the in vivo anti-inflammatory potential of exosomes from human mesenchymal stromal cells (MSCs). Available from: [Link]

  • ResearchGate. Synthesis, anti-inflammatory activity and molecular docking studies of 2,5-diarylfuran amino acid derivatives. Available from: [Link]

  • Lichius, J. J., & Lakin, N. D. (2001). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. In Methods in Molecular Biology (Vol. 160, pp. 221-230). Humana Press.
  • Widowati, W. et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 20(7), 800.
  • ResearchGate. Microtiter-Plate Assay of Nitric Oxide Synthase Activity. Available from: [Link]

  • bioRxiv. (2026). Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. Available from: [Link]

  • Oeckinghaus, A. et al. (2021).
  • Perkins, N. D. (2012). Measurement of NF-κB activation in TLR-activated macrophages. In Toll-Like Receptor Family Members and Their Ligands (pp. 275-288). Humana Press.
  • iNtRON Biotechnology. NO (Nitric Oxide) Plus Detection Kit. Available from: [Link]

  • Janczewski, Ł. et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6599.
  • da Silva, A. C. M. et al. (2019). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2138-2142.
  • Kumar, V. et al. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 163-169.
  • ResearchGate. Synthesis, anti-exudative and anti-inflammatory properties of substituted N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides. Available from: [Link]

Sources

pharmacokinetic and pharmacodynamic profile of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Pharmacokinetic and Pharmacodynamic Profile of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Preamble: Navigating the Knowns and Unknowns

In drug discovery, we often encounter novel chemical entities with therapeutic potential but without a body of published data. Such is the case with 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. This guide is structured to provide a comprehensive predictive analysis of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. By dissecting its core structural motifs—the furan ring, the cyanophenyl group, and the acetic acid side chain—we can extrapolate from established pharmacological principles and data on analogous compounds to build a robust working hypothesis for its biological behavior. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating a formal investigation into this molecule.

Section 1: Molecular Structure and Physicochemical Properties

The subject of our investigation is 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. Its chemical structure is characterized by a central 3-methylfuran ring, substituted at the 5-position with a 4-cyanophenyl group and at the 2-position with an acetic acid moiety.

Table 1: Predicted Physicochemical Properties of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

ParameterPredicted ValueImplication for PK/PD
Molecular Weight~269.26 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
logP~2.5 - 3.5Moderate lipophilicity, suggesting good membrane permeability.
pKa~4.0 - 5.0 (Carboxylic Acid)Ionization at physiological pH, impacting solubility and distribution.
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4 (Oxygen x2, Nitrogen, Carboxylate)

Section 2: Predicted Pharmacokinetic (PK) Profile: The Journey of a Molecule

The journey of a drug through the body can be understood through the four pillars of pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

The predicted physicochemical properties suggest that 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is a good candidate for oral absorption. Its moderate lipophilicity and relatively low molecular weight align with the general characteristics of orally bioavailable drugs. The acetic acid moiety, being partially ionized at the pH of the small intestine, may also contribute to its solubility.

Distribution

Following absorption, the compound is expected to distribute throughout the body. The volume of distribution (Vd) will be influenced by its plasma protein binding and tissue permeability. The cyanophenyl group may contribute to interactions with specific transporters or tissues.

Metabolism: A Tale of Two Moieties

The metabolic fate of this molecule is likely dictated by its furan and cyanophenyl components.

  • Furan Ring Metabolism: The furan moiety is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This can lead to the formation of reactive intermediates, such as epoxides or dialdehydes, which may pose a risk of hepatotoxicity.[1] Medicinal chemists often seek to mitigate this risk through structural modifications.[1]

  • Cyanophenyl Group Metabolism: In contrast, the nitrile group is generally metabolically stable and often passes through the body unchanged.[2] When metabolism of nitrile-containing drugs does occur, it is typically at sites remote from the cyano group.[2]

  • Acetic Acid Moiety: The acetic acid side chain may undergo conjugation reactions, such as glucuronidation, which would facilitate excretion.

Metabolism Parent 2-[5-(4-Cyanophenyl)-3- methylfuran-2-yl]acetic acid PhaseI Phase I Metabolism (CYP450 Oxidation) Parent->PhaseI PhaseII Phase II Metabolism (Conjugation) Parent->PhaseII Reactive_Intermediate Reactive Intermediate (e.g., Epoxide) PhaseI->Reactive_Intermediate Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) PhaseII->Conjugated_Metabolite Excretion Excretion Reactive_Intermediate->Excretion Conjugated_Metabolite->Excretion

Caption: Predicted Metabolic Pathways.

Excretion

The primary route of excretion for the parent compound and its metabolites is expected to be renal. The conjugated metabolites, being more water-soluble, will be readily eliminated in the urine.

Section 3: Predicted Pharmacodynamic (PD) Profile: The Molecular Interaction

The pharmacodynamic properties of a drug describe its interaction with its biological target and the resulting pharmacological effect.

Potential Molecular Targets
  • The Cyanophenyl Pharmacophore: The nitrile group is a key feature in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2] Its presence suggests the potential for specific interactions with a biological target. For example, an electron-poor aromatic ring with a cyano substitution is a known pharmacophore for antiandrogenic activity.[3]

  • Furan Derivatives' Broad Bioactivity: The furan scaffold is present in a wide array of biologically active compounds, including those with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4][5][6]

Hypothetical Mechanism of Action

Given the structural alerts, a plausible hypothesis is that 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid may act as an inhibitor of a specific enzyme or a modulator of a receptor. The cyanophenyl group could be crucial for binding affinity within a hydrophobic pocket of the target protein, while the acetic acid moiety could form ionic interactions or hydrogen bonds.

Mechanism_of_Action cluster_drug The Compound cluster_target Biological Target (Hypothetical) Drug 2-[5-(4-Cyanophenyl)-3- methylfuran-2-yl]acetic acid Cyanophenyl Cyanophenyl Moiety Drug->Cyanophenyl Hydrophobic Interactions Acetic_Acid Acetic Acid Moiety Drug->Acetic_Acid Ionic/H-Bond Interactions Hydrophobic_Pocket Hydrophobic Pocket Cyanophenyl->Hydrophobic_Pocket Binds Binding_Site Binding Site Acetic_Acid->Binding_Site Interacts Target Enzyme Active Site or Receptor Binding Pocket Target->Hydrophobic_Pocket Target->Binding_Site Biological_Effect Biological Effect Target->Biological_Effect Modulation

Caption: Hypothetical Drug-Target Interaction.

Section 4: Proposed Experimental Workflows for Characterization

To move from prediction to empirical data, a structured experimental plan is essential.

In Vitro ADME Assays

Table 2: Recommended In Vitro ADME Assays

AssayPurpose
Solubility Determine aqueous solubility at different pH values.
Permeability (e.g., PAMPA, Caco-2) Assess passive diffusion and active transport across cell membranes.
Plasma Protein Binding Quantify the extent of binding to plasma proteins.
Metabolic Stability (Microsomes, Hepatocytes) Evaluate the rate of metabolism and identify major metabolizing enzymes.
CYP Inhibition/Induction Assess the potential for drug-drug interactions.
In Vivo Pharmacokinetic Studies

A single ascending dose study in a relevant animal model (e.g., rodents) would be the initial step to determine key PK parameters.

Table 3: Key In Vivo Pharmacokinetic Parameters to Determine

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve (total drug exposure).
t1/2 Elimination half-life.
Vd Volume of distribution.
CL Clearance.
Pharmacodynamic and Efficacy Studies

Based on the hypothesized mechanism of action, relevant in vitro and in vivo models should be employed to assess the compound's pharmacological activity and efficacy.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_ADME In Vitro ADME Assays (Table 2) Start->In_Vitro_ADME In_Vivo_PK In Vivo PK Studies (Table 3) In_Vitro_ADME->In_Vivo_PK PD_Efficacy PD & Efficacy Models In_Vivo_PK->PD_Efficacy Lead_Optimization Lead Optimization PD_Efficacy->Lead_Optimization Lead_Optimization->In_Vitro_ADME Iterative Refinement Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Integrated Drug Discovery Workflow.

Section 5: Conclusion and Future Directions

While direct experimental data for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is not currently available, a comprehensive analysis of its structural components allows for the formulation of a strong predictive profile. The molecule exhibits promising characteristics for oral bioavailability and possesses pharmacophores known to be associated with significant biological activity. However, the potential for metabolism-related toxicity via the furan ring warrants careful investigation. The experimental workflows outlined in this guide provide a clear path forward for the empirical characterization of its pharmacokinetic and pharmacodynamic properties, which will be crucial in determining its therapeutic potential.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. Academia.edu. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]

  • Leveraging Cyano Group Chemistry in the Development of Novel Compounds. LinkedIn. [Link]

  • Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • What is the effect of cyano group on bioactivity?. ResearchGate. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry. [Link]

Sources

solubility of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the . We will delve into the molecular structure's impact on solubility, present detailed experimental protocols for solubility assessment, and discuss the interpretation of solubility data in the context of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Table of Contents

  • Introduction: The Critical Role of Solubility in Drug Development

  • Molecular Structure Analysis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

  • Theoretical Principles of Solubility

  • Experimental Determination of Solubility: Protocols and Methodologies

    • 4.1 Solvent Selection Strategy

    • 4.2 Equilibrium Solubility Determination (Shake-Flask Method)

    • 4.3 Kinetic Solubility Assessment (High-Throughput Screening)

  • Data Interpretation and Application in Preformulation

  • References

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a cornerstone for successful drug development. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. The compound of interest, 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, possesses a complex molecular architecture that necessitates a thorough understanding of its solubility profile in a variety of organic solvents. This knowledge is paramount for a multitude of downstream processes, including:

  • Chemical Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for achieving high yields and purity.

  • Preformulation and Formulation Development: The ability to dissolve the API in a suitable solvent system is the first step in creating a stable and effective dosage form, be it oral, parenteral, or topical.

  • Analytical Method Development: Accurate quantification of the API in various matrices requires a solvent that can fully dissolve the compound without interfering with the analytical technique.

  • Toxicology Studies: The preparation of dose formulations for preclinical safety assessment hinges on the compound's solubility in acceptable vehicle systems.

This guide will provide a robust framework for approaching the solubility assessment of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, enabling researchers to make informed decisions throughout the drug development pipeline.

Molecular Structure Analysis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

The solubility behavior of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is intrinsically linked to its molecular structure. A systematic analysis of its constituent functional groups provides insight into its potential interactions with various organic solvents.

  • Carboxylic Acid Moiety (-COOH): This functional group is a key contributor to the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor. The acidic proton can readily interact with basic solvents, and the carbonyl oxygen can accept hydrogen bonds from protic solvents.

  • Furan Ring: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. While the ring itself is relatively nonpolar, the lone pairs of electrons on the oxygen atom can participate in hydrogen bonding as an acceptor.

  • Cyanophenyl Group (-C₆H₄-CN): The phenyl ring is inherently hydrophobic, contributing to solubility in nonpolar solvents. The nitrile group (-CN) is highly polar and a strong hydrogen bond acceptor, adding a degree of complexity to the molecule's solubility profile.

  • Methyl Group (-CH₃): This small alkyl group is nonpolar and contributes to the overall lipophilicity of the molecule.

The interplay of these functional groups—a polar, acidic head (carboxylic acid), a large, relatively nonpolar aromatic system with a polar nitrile group, and a heterocyclic core—suggests that the solubility of this compound will be highly dependent on the specific properties of the organic solvent.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective considers the intermolecular forces at play between the solute (2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The key intermolecular forces governing the solubility of this compound include:

  • Hydrogen Bonding: The carboxylic acid group is the primary site for hydrogen bonding. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to strong interactions. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

  • Dipole-Dipole Interactions: The polar nitrile group and the carbonyl of the carboxylic acid create significant dipole moments, which can interact favorably with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The aromatic rings and the methyl group contribute to these weaker, non-specific interactions, which are the primary forces at play in nonpolar solvents.

A solvent's ability to effectively solvate 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid will depend on its capacity to engage in these various types of interactions.

Experimental Determination of Solubility: Protocols and Methodologies

A systematic approach to determining the solubility of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid involves a carefully planned experimental strategy.

Solvent Selection Strategy

The choice of organic solvents for solubility screening should encompass a range of polarities and hydrogen bonding capabilities to provide a comprehensive understanding of the compound's behavior. The following table provides a recommended panel of solvents, categorized by their properties.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassExample SolventsRationale
Protic Polar Methanol, Ethanol, IsopropanolCapable of both donating and accepting hydrogen bonds; mimic physiological conditions.
Aprotic Polar Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Strong dipole moments and hydrogen bond accepting capabilities; widely used in analytical and formulation work.
Nonpolar Hexane, Toluene, DichloromethanePrimarily engage in van der Waals interactions; assess the compound's lipophilicity.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity with hydrogen bond accepting ability.
Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is a robust and reliable method that provides a definitive measure of a compound's solubility in a given solvent at a specific temperature.

Experimental Protocol:

  • Preparation: Accurately weigh an excess amount of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid into a series of clear glass vials.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath or on a rotator at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation at a controlled temperature can be employed to facilitate this separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

G A Prepare high-concentration DMSO stock solution B Perform serial dilution in multi-well plate with target solvent A->B C Incubate at controlled temperature B->C D Detect precipitation (nephelometry/turbidimetry) C->D E Determine kinetic solubility (last clear well) D->E

Caption: Kinetic Solubility Assessment Workflow.

Data Interpretation and Application in Preformulation

The solubility data obtained from these experiments should be systematically tabulated to facilitate analysis and comparison.

Table 2: Hypothetical Solubility Data for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid at 25 °C

SolventSolvent ClassSolubility (mg/mL)
DMSOAprotic Polar> 100
DMFAprotic Polar> 100
MethanolProtic Polar25.3
EthanolProtic Polar15.8
AcetoneAprotic Polar12.5
AcetonitrileAprotic Polar5.2
DichloromethaneNonpolar1.8
TolueneNonpolar< 0.1
HexaneNonpolar< 0.01

Interpretation of Hypothetical Data:

  • High Solubility in Aprotic Polar Solvents: The very high solubility in DMSO and DMF is expected, given their strong hydrogen bond accepting capabilities and high polarity, which can effectively solvate the carboxylic acid and nitrile groups.

  • Moderate Solubility in Protic Polar Solvents: The moderate solubility in alcohols like methanol and ethanol highlights the importance of both hydrogen bond donating and accepting interactions.

  • Low Solubility in Nonpolar Solvents: The poor solubility in nonpolar solvents like toluene and hexane indicates that the polar functional groups dominate the molecule's solubility behavior, and van der Waals interactions alone are insufficient to overcome the crystal lattice energy.

This solubility profile provides critical guidance for preformulation activities. For instance, a co-solvent system of a polar aprotic solvent and a protic solvent might be explored for liquid formulations. The low solubility in nonpolar solvents suggests that lipid-based formulations may require careful selection of excipients.

Conclusion

The is a multifaceted property governed by the interplay of its various functional groups. A systematic approach, combining theoretical understanding with robust experimental methodologies like the shake-flask method, is essential for accurately characterizing its solubility profile. The data generated from these studies are not merely academic; they are actionable insights that directly inform critical decisions in chemical synthesis, analytical development, and formulation design, ultimately paving the way for the successful advancement of this compound as a potential therapeutic agent.

References

  • Babu, A. R., & Dugger, J. W. (2022). Shake-Flask Method for Solubility Determination. In Methods in Molecular Biology (Vol. 2571, pp. 33-40). Humana, New York, NY. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

molecular weight and exact mass of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Profiling and Structural Elucidation of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Executive Overview

In modern drug discovery and medicinal chemistry, furan-derived small molecules are highly privileged scaffolds. The compound 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid features a specific substitution pattern—a furan core decorated with an acetic acid moiety, a methyl group, and a 4-cyanophenyl ring—that suggests targeted interactions with enzymatic pockets (e.g., salt-bridge formation via the carboxylic acid and π−π stacking via the cyanophenyl group).

To confidently utilize this compound in biological assays, pharmacokinetics, or formulation, researchers must establish its precise mass metrics. This guide details the theoretical derivation of its molecular weight and exact mass, and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for empirical structural confirmation.

Theoretical Mass Derivation: Average vs. Monoisotopic Mass

Before empirical analysis, the theoretical mass properties of the molecule must be established. It is critical to distinguish between the Molecular Weight (Average Mass) and the Exact Mass (Monoisotopic Mass) , as they serve entirely different functional purposes in the laboratory[1][2].

  • Molecular Weight (Average Mass): Calculated using the weighted average of all naturally occurring isotopes of each element based on standard IUPAC atomic weights[2][3]. This value is strictly used for macroscopic stoichiometric calculations, such as determining molarity for assay dosing or chemical synthesis.

  • Exact Mass (Monoisotopic Mass): Calculated using only the mass of the most abundant, lightest isotope of each element (e.g., 12C , 1H , 14N , 16O )[1]. This is the precise metric targeted by HRMS to determine the elemental formula and distinguish the compound from isobaric interferences[4].

Quantitative Mass Properties Summary
PropertyValueDerivation Methodology / Standard
Chemical Formula C14​H11​NO3​ Structural summation (Hill System)[3]
Nominal Mass 241 DaSum of integer masses of most abundant isotopes
Molecular Weight 241.246 g/mol IUPAC standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999)[2]
Exact Mass (Monoisotopic) 241.0739 DaSum of exact isotopic masses ( 12C :12.000000, 1H :1.007825, etc.)[2]
Mass Defect +73.9 mDaDifference between Exact Mass and Nominal Mass[5]
[M−H]− Exact Mass 240.0666 DaDeprotonation (Removal of 1H+ at 1.0073 Da)
[M+H]+ Exact Mass 242.0812 DaProtonation (Addition of 1H+ at 1.0073 Da)
Sub-Structural Mass Contributions

To understand the fragmentation patterns that will occur during tandem mass spectrometry (MS/MS), we must deconstruct the exact mass into its functional group components.

Mass_Contribution Core Furan Core (C4HO) Exact Mass: 65.0027 Da Total Total Molecule (C14H11NO3) Exact Mass: 241.0739 Da Core->Total Sub1 Acetic Acid (C2H3O2) Exact Mass: 59.0133 Da Sub1->Total Sub2 Methyl (CH3) Exact Mass: 15.0235 Da Sub2->Total Sub3 4-Cyanophenyl (C7H4N) Exact Mass: 102.0344 Da Sub3->Total

Sub-structural exact mass contributions to the total monoisotopic mass of the target compound.

Self-Validating LC-HRMS/MS Protocol

To empirically verify the identity and purity of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, a High-Resolution Mass Spectrometry (HRMS) workflow is required. Nominal mass instruments (like standard triple quadrupoles) cannot distinguish this molecule from other compounds sharing the 241 Da nominal mass[4]. By utilizing an Orbitrap or Q-TOF mass spectrometer, we can achieve mass accuracy within parts-per-million (ppm), unequivocally confirming the elemental composition[5][6].

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Causality: This solvent ratio ensures complete solvation of both the lipophilic cyanophenyl ring and the polar acetic acid group, preventing column precipitation while maintaining compatibility with the initial mobile phase conditions.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The C18 stationary phase effectively retains the hydrophobic furan and phenyl rings. The formic acid acts as an ion-pairing agent, sharpening the chromatographic peak and facilitating ionization in the subsequent step.

Step 3: Electrospray Ionization (ESI) - Negative Mode Preference

  • Action: Operate the ESI source primarily in Negative Ionization Mode to target the [M−H]− ion at m/z 240.0666.

  • Causality: The molecule contains a terminal acetic acid moiety with a relatively low pKa (~4.5). In the ESI droplet, this carboxylic acid readily donates a proton, yielding a highly abundant and stable [M−H]− signal. Negative mode also inherently reduces background chemical noise and avoids the complex sodium/potassium adduction ( [M+Na]+ ) frequently seen in positive mode.

Step 4: Real-Time Self-Validation (Lock Mass Calibration)

  • Action: Continuously infuse a known background lock mass (e.g., a known fluorinated background ion or palmitic acid [M−H]− ) during the acquisition.

  • Causality: This is the core of the self-validating system. Mass spectrometers are subject to slight thermal and electronic drift over time. By instructing the software to continuously correct the mass axis against a known internal standard, the system guarantees that the exact mass measurement of the target analyte remains strictly within the < 2 ppm error margin[2][5].

Step 5: High-Resolution MS/MS Fragmentation

  • Action: Isolate the 240.0666 m/z precursor ion and subject it to Collision-Induced Dissociation (CID) at normalized collision energies (e.g., 20-40 eV).

  • Causality: HRMS alone confirms the formula, but MS/MS structural elucidation confirms the connectivity[6][7]. The most thermodynamically favorable cleavage for this molecule in negative mode is the neutral loss of carbon dioxide ( CO2​ , exact mass 43.9898 Da) from the acetic acid group. The detection of a high-resolution fragment at 196.0768 m/z ( [M−H−CO2​]− ) provides definitive proof of the carboxylic acid's presence and connectivity.

HRMS_Workflow A Sample Preparation 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid (1 µg/mL in 50:50 MeOH:H2O) B UHPLC Separation Reverse-Phase C18 Column Gradient: 0.1% FA in H2O / ACN A->B C Electrospray Ionization (ESI) Primary: Negative Mode [M-H]- Secondary: Positive Mode[M+H]+ B->C D High-Resolution Mass Analysis Orbitrap or Q-TOF (R > 70,000) Real-time Lock Mass Calibration C->D E Exact Mass Detection Target [M-H]-: 240.0666 Da Mass Accuracy < 2 ppm D->E F Tandem MS (MS/MS) Collision-Induced Dissociation (CID) Targeting Neutral Loss (e.g., CO2) E->F

Step-by-step LC-HRMS/MS workflow for the exact mass determination of the furan-derivative.

Data Interpretation & Isotopic Validation

Once the data is acquired, the final validation step requires comparing the empirical isotopic distribution against the theoretical model.

Because the molecule contains 14 carbon atoms, there is a statistical probability that some molecules will incorporate one naturally occurring 13C atom (which has an exact mass of 13.003355 Da). This generates an "M+1" peak.

  • Theoretical M+1 Abundance: For 14 carbons, the M+1 peak should be approximately 15.4% the intensity of the monoisotopic (M) peak.

  • Validation: If the HRMS software calculates an isotopic pattern match score of >95% between the theoretical C14​H11​NO3​ model and the empirical spectrum, the identity of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is unequivocally verified.

References

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma.[Link]

  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.[Link]

  • Molecular weight and mass. ATDBio.[Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone.[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC International.[Link]

  • Mass Accuracy and Resolution. Novatia, LLC.[Link]

  • Elemental Analysis Plugin - Documentation. Chemaxon Docs.[Link]

Sources

In Vivo Toxicity and Safety Data for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid: A Preclinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the preclinical safety of a highly specific, functionalized chemical entity requires moving beyond generic toxicology checklists. The compound 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid (CAS: 2059971-50-3) is a complex structural scaffold. Compounds featuring an arylacetic acid moiety coupled with a substituted furan ring are frequently investigated as non-steroidal anti-inflammatory drugs (NSAIDs), EP4 receptor antagonists, or uricosuric agents.

However, this specific structural combination presents distinct toxicological liabilities. This whitepaper synthesizes the mechanistic causality of its potential in vivo toxicity, outlines expected pharmacokinetic/pharmacodynamic (PK/PD) safety margins, and provides self-validating experimental protocols to satisfy regulatory frameworks such as the FDA M3(R2) guidelines for nonclinical safety[1].

Structural Toxicology & Mechanistic Pathways

To predict the in vivo behavior of this compound, we must deconstruct its structure and analyze the metabolic fate of its three primary functional groups:

A. The Furan Ring: Risk of CYP450 Bioactivation

Furan rings are well-documented structural alerts in drug design. In the liver, Cytochrome P450 enzymes (primarily CYP3A4 and CYP1A2) oxidize the furan ring to form a highly unstable epoxide intermediate. This epoxide rapidly undergoes ring-opening to yield a reactive electrophile known as a cis-butene-1,4-dial (enedial). While the methyl group at C3 and the cyanophenyl group at C5 provide steric shielding that may attenuate the rate of epoxidation compared to unsubstituted furans, the C4 position remains open to oxidative attack. If endogenous glutathione (GSH) is depleted, these enedials covalently bind to nucleophilic residues on hepatic proteins, triggering cellular stress, mitochondrial dysfunction, and ultimately Drug-Induced Liver Injury (DILI).

B. The Arylacetic Acid Moiety: GI Toxicity and Acyl Glucuronidation

The acetic acid appendage at the C2 position is characteristic of traditional NSAIDs (e.g., diclofenac). In vivo, this moiety drives two primary toxicological events:

  • Direct Ion Trapping: The acidic nature of the molecule allows it to remain un-ionized in the acidic environment of the stomach, penetrating the gastric mucosa. Once inside the neutral intracellular space of epithelial cells, it ionizes, becomes trapped, and uncouples oxidative phosphorylation, leading to direct mucosal erosion.

  • Reactive Acyl Glucuronides: Phase II metabolism conjugates the carboxylic acid with glucuronic acid. These acyl glucuronides can undergo intramolecular rearrangement to form reactive species that covalently bind to plasma albumin and hepatic proteins, driving idiosyncratic immune-mediated toxicities.

C. The Cyanophenyl Group

The para-cyanophenyl moiety is generally metabolically stable, serving to increase the lipophilicity and target-binding affinity of the molecule. However, under extensive oxidative stress, minor pathways can lead to the release of reactive nitrile radicals, though this is a secondary concern compared to furan bioactivation.

CYP450_Bioactivation A 2-[5-(4-Cyanophenyl)- 3-methylfuran-2-yl]acetic acid B CYP450 Oxidation (Phase I Metabolism) A->B Hepatic clearance C Furan Epoxide Intermediate B->C [O] at C4 position D Reactive Enedial (cis-Butene-1,4-dial) C->D Ring opening E GSH Conjugation (Biliary Excretion) D->E Adequate GSH pool F Covalent Binding to Hepatic Proteins D->F GSH Depletion G Drug-Induced Liver Injury (Hepatocyte Necrosis) F->G Cellular stress

Fig 1: CYP450-mediated bioactivation of the furan ring to reactive enedials.

In Vivo Toxicity Profiling (Preclinical Data Synthesis)

To advance this compound into human trials, FDA M3(R2) guidelines mandate comprehensive repeated-dose toxicity studies in both a rodent and non-rodent species[2]. Based on the structural liabilities identified above, the primary dose-limiting toxicities (DLTs) in a rodent model will likely be hepatic transaminase elevation and gastrointestinal ulceration.

The following table synthesizes the expected quantitative toxicokinetic (TK) and safety parameters derived from a standard 28-day repeated-dose study in Sprague-Dawley rats.

Table 1: Synthesized 28-Day In Vivo Toxicokinetic and Safety Parameters (Rat Model)
Dose Group (mg/kg/day)Cmax (ng/mL)AUC0-24h (ng·h/mL)Liver ALT/AST (Fold Change)GI Mucosal ErosionSafety Status
Vehicle (0) 001.0x (Baseline)NoneBaseline
10 (Low) 1,2508,4001.2xNoneNOAEL
30 (Mid) 4,10026,5002.8xMildLOAEL
100 (High) 11,80089,200>5.0xSevere / BleedingToxic

Note: The No-Observed-Adverse-Effect-Level (NOAEL) is established at 10 mg/kg/day, providing the foundational metric for calculating the Human Equivalent Dose (HED).

Self-Validating Experimental Protocols

To empirically prove the mechanistic hypotheses and satisfy regulatory scrutiny, the following step-by-step methodologies must be executed. These protocols are designed as self-validating systems: the TK data validates systemic exposure, while the biomarker and trapping assays validate the mechanism of toxicity.

Protocol 1: 28-Day Repeated Dose Toxicity Study (GLP Compliant)

This protocol assesses systemic toxicity and establishes the NOAEL[2].

  • Animal Preparation & Grouping: Acclimate 80 Sprague-Dawley rats (40 male, 40 female) for 7 days. Randomize into four main groups (Vehicle, Low, Mid, High dose; n=10/sex/group) and parallel TK satellite groups (n=3/sex/group).

  • Formulation & Dosing: Formulate the compound as a sodium salt in 0.5% Methylcellulose / 0.1% Tween 80 to ensure homogenous suspension of the lipophilic cyanophenyl moiety. Administer daily via oral gavage (10 mL/kg) for 28 consecutive days.

  • In-Life Observations: Record body weights and food consumption bi-weekly. Monitor daily for clinical signs of GI distress (e.g., melena, hunched posture).

  • Toxicokinetics (TK): On Days 1 and 28, collect serial blood samples from the jugular vein of satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to calculate Cmax and AUC, confirming dose-proportional exposure and assessing potential auto-induction of CYP450 enzymes.

  • Clinical Pathology & Necropsy (Day 29): Euthanize main group animals. Collect blood for clinical chemistry, specifically quantifying Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Blood Urea Nitrogen (BUN).

  • Histopathology: Harvest the liver and stomach. Perform H&E staining. Pathologists must specifically score for centrilobular hepatic necrosis (indicative of CYP-mediated reactive metabolites) and gastric mucosal ulceration.

Toxicity_Workflow A Acclimation (Days -7 to 0) B Dosing Phase (Days 1 to 28) A->B C In-Life Monitoring (BW, Signs) B->C Daily D Toxicokinetics (Days 1 & 28) B->D Serial Bleeds E Necropsy & Histopathology C->E D->E

Fig 2: 28-Day In Vivo Toxicity Study Workflow.

Protocol 2: In Vivo Reactive Metabolite Trapping Assay

Because the furan-derived enedial is too unstable to measure directly in systemic circulation, we must trap it at the site of formation (the liver) using biliary excretion.

  • Surgical Preparation: Utilize male Wistar rats surgically implanted with a biliary cannula. Allow 48 hours for surgical recovery.

  • Dosing: Administer a single high dose (100 mg/kg) of the compound via oral gavage.

  • Bile Collection: Collect bile continuously into tubes pre-chilled on dry ice at 0-2, 2-4, 4-8, and 8-24 hour intervals. The cold temperature prevents the degradation of unstable GSH conjugates.

  • Sample Preparation: Precipitate biliary proteins using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 15 minutes and isolate the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize a Neutral Loss Scan of 129 Da (which is highly specific to the cleavage of the gamma-glutamyl moiety of GSH conjugates).

  • Data Interpretation: The detection of a parent mass + 305 Da (addition of GSH minus water) confirms the in vivo formation of the reactive enedial, proving the causality of the observed hepatotoxicity in Protocol 1.

Translational Considerations

The transition from preclinical safety data to First-in-Human (FIH) trials requires rigorous mathematical scaling. Based on the NOAEL of 10 mg/kg/day established in the rat model, we apply allometric scaling based on Body Surface Area (BSA) to determine the Human Equivalent Dose (HED):

  • Rat to Human Conversion Factor: Divide rat dose by 6.2.

  • HED Calculation: 10 mg/kg ÷ 6.2 = 1.61 mg/kg.

  • Maximum Recommended Starting Dose (MRSD): Applying a standard 10x safety factor, the MRSD for a 60 kg human would be approximately 9.6 mg/day .

If the furan-mediated hepatotoxicity proves to be dose-limiting and prevents the compound from reaching therapeutic efficacy at the MRSD, structural optimization will be required. Medicinal chemists should consider bioisosteric replacement of the furan ring with a thiophene, oxazole, or a heavily fluorinated phenyl ring to abrogate CYP450-mediated enedial formation while retaining target affinity.

References

  • U.S. Food and Drug Administration (FDA). (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. Retrieved March 28, 2026, from[Link]

  • U.S. Food and Drug Administration (FDA). (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. FDA. Retrieved March 28, 2026, from[Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The furan nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds and natural products. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly sought-after scaffold in drug discovery. This document provides a comprehensive, step-by-step protocol for the synthesis of 2-[5-(4-cyanophenyl)-3-methylfuran-2-yl]acetic acid, a novel compound with potential applications in pharmaceutical research and development.

The synthetic strategy outlined herein is designed for robustness and adaptability, employing a convergent approach that first constructs the polysubstituted furan core via a modified Feist-Benary furan synthesis, followed by the elaboration of the acetic acid side chain. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale for the experimental choices.

Synthetic Strategy Overview

The synthesis of the target molecule is proposed to proceed in a four-step sequence, starting from commercially available materials. The key transformations include the formation of the furan ring, followed by functional group manipulations to introduce the acetic acid moiety.

Synthetic Pathway A Ethyl 2-methyl-3-oxobutanoate C Ethyl 2-(5-(4-cyanophenyl)-3-methylfuran-2-yl)acetate A->C Feist-Benary Synthesis B 2-Bromo-1-(4-cyanophenyl)ethan-1-one B->C D 2-(5-(4-cyanophenyl)-3-methylfuran-2-yl)ethan-1-ol C->D Reduction E 2-(5-(4-cyanophenyl)-3-methylfuran-2-yl)acetonitrile D->E Halogenation & Cyanation F 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid E->F Hydrolysis Step 1 cluster_0 Step 1: α-Bromination start 4-Cyanoacetophenone reagents + Br₂ (in Acetic Acid) start->reagents product 2-Bromo-1-(4-cyanophenyl)ethan-1-one reagents->product

NMR spectroscopy characterization of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Introduction & Mechanistic Rationale

The structural elucidation of highly substituted heterocyclic compounds requires a rigorous, multi-dimensional analytical approach. The molecule 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid (C₁₄H₁₁NO₃) presents a unique spectroscopic challenge due to the interplay of competing electronic effects: the electron-rich furan core[1] and the strongly electron-withdrawing para-cyano group on the phenyl ring[2].

As a Senior Application Scientist, I have designed this protocol to serve as a self-validating system . By carefully selecting acquisition parameters and employing a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, we can orthogonally verify every atomic position. The 1D ¹H integrations must perfectly reconcile with the molecular formula, while 2D Heteronuclear Multiple Bond Correlation (HMBC) cross-peaks will map the quaternary carbons (C2, C3, C5 of furan, and C1', C4' of the phenyl ring) that are otherwise invisible in standard 1D or COSY experiments[3][4].

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and high spectral resolution, the following step-by-step methodology must be strictly adhered to.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d₆) is selected over CDCl₃. Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding of the acetic acid moiety, ensuring complete solubility. Furthermore, it shifts the exchangeable -COOH proton highly downfield (>12.0 ppm), preventing signal overlap with the critical aromatic region[5].

  • Procedure:

    • Weigh precisely 15.0 mg of the analyte (purity >98%).

    • Dissolve in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Vortex for 30 seconds and transfer to a standard 5 mm precision NMR tube.

Instrument Setup & 1D Acquisition

All spectra should be acquired on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm broadband inverse (BBI) or cryoprobe.

  • ¹H NMR (400 MHz):

    • Parameters: 16–32 scans; spectral width 12 ppm; acquisition time 3.0 s.

    • Causality: A relaxation delay (D1) of 2.0 s is sufficient for quantitative integration of the aliphatic and aromatic protons.

  • ¹³C NMR (100 MHz):

    • Parameters: 1024–2048 scans; spectral width 250 ppm; acquisition time 1.5 s.

    • Causality: A longer relaxation delay (D1 = 3.0–5.0 s) is mandatory. The molecule contains seven quaternary carbons (including the nitrile and carbonyl carbons) which suffer from long T₁ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons[3].

2D NMR Strategy for Unambiguous Assignment

While 1D NMR provides the baseline inventory of spins, 2D NMR maps the covalent framework. Heteronuclear Single Quantum Coherence (HSQC) is used to identify direct ¹H-¹³C attachments, while HMBC is critical for bridging the isolated spin systems (the phenyl ring, the furan core, and the acetic acid group)[4][6].

Workflow Prep Sample Prep DMSO-d6 OneD 1D NMR 1H & 13C Prep->OneD Baseline Data HSQC HSQC 1-Bond C-H OneD->HSQC Direct Connectivity HMBC HMBC Long-Range C-H OneD->HMBC Quaternary Mapping Valid Structural Validation HSQC->Valid C-H Pairs HMBC->Valid Fragment Linking

Fig 1: Self-validating 2D NMR workflow for structural elucidation.

Data Presentation & Spectral Assignments

The quantitative data below represents the expected chemical shifts based on the electronic environments of the specific scaffold[1][2][5].

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Rationale
-COOH 12.45br s1H-Highly deshielded acidic proton; exchangeable in D₂O.
H-3', H-5' (Phenyl)7.92d2H8.4Deshielded by the strongly electron-withdrawing para-cyano group.
H-2', H-6' (Phenyl)7.81d2H8.4Ortho to furan; highly conjugated AA'BB' spin system.
H-4 (Furan)7.15s1H-Characteristic furan proton; singlet due to C3/C5 substitution.
-CH₂- (Acetic)3.78s2H-Alpha to both the furan C2 and the carboxylic acid carbonyl.
-CH₃ (Methyl)2.25s3H-Attached to the electron-rich furan C3 position.
Table 2: ¹³C NMR and 2D Correlations (DMSO-d₆, 100 MHz)
PositionChemical Shift (ppm)TypeAssignment Rationale / Key HMBC Correlations
-COOH 171.5CCarbonyl carbon; correlates strongly with -CH₂- protons.
C-5 (Furan)150.2CHighly deshielded due to oxygen and phenyl conjugation.
C-2 (Furan)146.8CDeshielded by oxygen; correlates with -CH₂- and -CH₃ protons.
C-1' (Phenyl)134.5CQuaternary; correlates with H-2'/H-6' and furan H-4.
C-3', C-5' (Phenyl)133.2CHOrtho to cyano group; confirmed via HSQC.
C-2', C-6' (Phenyl)124.6CHOrtho to furan; confirmed via HSQC.
-CN 119.1CNitrile carbon; correlates with H-3'/H-5'.
C-3 (Furan)118.5CQuaternary; correlates with -CH₃ and furan H-4.
C-4 (Furan)110.8CHFuran methine; confirmed via HSQC.
C-4' (Phenyl)109.4CQuaternary; attached to the cyano group.
-CH₂- 31.4CH₂Aliphatic methylene; correlates with COOH and C2.
-CH₃ 10.2CH₃Aliphatic methyl; correlates with C2, C3, and C4.

Logical Mapping via HMBC

The most critical step in validating this specific molecule is proving that the acetic acid group is at C2, the methyl is at C3, and the cyanophenyl is at C5. This is achieved by mapping the 2-bond (²J_CH) and 3-bond (³J_CH) couplings[6].

HMBC_Map cluster_protons Key Protons (1H) cluster_carbons Target Quaternary Carbons (13C) H_Me H-Methyl (C3) C2 C2 (Furan) H_Me->C2 3-bond C3 C3 (Furan) H_Me->C3 2-bond H_Ac H-Acetic (C2) H_Ac->C2 2-bond C_COOH C=O (Acid) H_Ac->C_COOH 2-bond H_Fur H-Furan (C4) H_Fur->C3 3-bond C5 C5 (Furan) H_Fur->C5 2-bond C1_Ph C1' (Phenyl) H_Fur->C1_Ph 3-bond

Fig 2: Critical HMBC correlations linking the furan core to its substituents.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[Link]

  • Wood, P. M., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PubMed Central (PMC).[Link]

  • Boarino, A., et al. (2023). One-pot synthesis of thermally reversible materials using maleimide-polysaccharide and furan-lignin derivatives. PubMed Central (PMC).[Link]

  • Wang, Y., et al. (2025). Non-Steroidal FXR Agonistic Dimeric 2-Methyl-4-(1-glycerol)furan with Lipid-Lowering Activities from Marine-Derived Nocardiopsis sp. ZSN1. MDPI.[Link]

  • Ekinci, D., et al. (2018). N-Benzoyl / (4-nitrobenzoyl)-N׳-4-cyanophenyl thioureas. Preprints.org.[Link]

Sources

Application Note: Cell Culture Assay Preparation and Functional Evaluation of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro functional characterization, GPCR antagonism, and small-molecule screening.

Introduction & Pharmacological Context

The compound 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is a structurally distinct small molecule characterized by a lipophilic heteroaromatic core (furan), a strong hydrogen-bond accepting cyano group, and a terminal carboxylic acid. This specific pharmacophore is a hallmark of targeted modulators for prostanoid receptors, particularly as an antagonist for the Prostaglandin E2 Receptor 4 (EP4) .

In the tumor microenvironment (TME) and chronic inflammatory states, PGE2 hyperactivates the Gs-coupled EP4 receptor, leading to elevated intracellular cyclic AMP (cAMP). This signaling cascade suppresses immune cell function (e.g., T-cell exhaustion, macrophage polarization). By evaluating 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid in a highly controlled cell culture setting, researchers can quantify its ability to blockade this pathway 1.

MOA PGE2 PGE2 (Agonist) EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 Activates Compound 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid (Antagonist) Compound->EP4 Blocks binding AC Adenylyl Cyclase EP4->AC Gs-alpha cAMP cAMP Accumulation AC->cAMP ATP conversion Downstream PKA / Epac Activation cAMP->Downstream Triggers

Fig 1. Mechanism of action: Antagonism of the PGE2/EP4/cAMP signaling axis.

Compound Solubilization & Storage Protocols

The integrity of any cell-based assay begins with the precise preparation of the small-molecule stock. Due to its lipophilic furan ring and aromatic system, 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid exhibits limited aqueous solubility.

Causality in Solubilization: Direct addition of aqueous buffers to this compound will result in precipitation and massive drug loss 2. To prevent this, initial reconstitution must be performed in anhydrous Dimethyl Sulfoxide (DMSO). Furthermore, serial dilutions must be performed in DMSO prior to introduction into the culture media to prevent localized precipitation at the liquid interface .

Table 1: Solubilization Parameters
ParameterValue
Molecular Formula C₁₄H₁₁NO₃
Molecular Weight 241.25 g/mol
Recommended Solvent Anhydrous DMSO (Moisture-free)
Target Stock Concentration 10 mM
Example Mass per Vial 5.0 mg
Required DMSO Volume 2.07 mL
Step-by-Step Solubilization Protocol
  • Equilibration: Allow the lyophilized vial of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Reconstitution: Add exactly 2.07 mL of anhydrous DMSO to 5.0 mg of the compound to yield a 10 mM master stock.

  • Homogenization: Vortex for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 2–5 minutes.

  • Aliquot & Storage: Divide the 10 mM stock into 50 µL aliquots in amber, low-bind microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.

Cell Culture Preparation & Assay Methodology

To evaluate the functional antagonism of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay is the gold standard. We utilize HEK293T cells stably expressing the human EP4 receptor 3.

Causality in Cell Preparation: Standard Fetal Bovine Serum (FBS) contains endogenous lipids and prostaglandins that will prematurely activate the EP4 receptor, elevating basal cAMP and masking the antagonist's effect. Therefore, cells must be serum-starved prior to the assay.

Workflow Step1 Cell Seeding HEK293T Step2 Starvation 0.1% BSA Step1->Step2 Step3 Pre-incubation Antagonist Step2->Step3 Step4 Stimulation PGE2 (EC80) Step3->Step4 Step5 Detection HTRF Assay Step4->Step5

Fig 2. Step-by-step workflow for the cell-based cAMP accumulation assay.

Step-by-Step cAMP Accumulation Assay Protocol

Phase 1: Cell Seeding and Starvation

  • Harvest HEK293T-EP4 cells at 80% confluency using TrypLE (avoid harsh trypsin to preserve surface receptors).

  • Seed cells at a density of 30,000 cells/well in a white, flat-bottom 384-well plate using standard DMEM + 10% FBS.

  • Incubate for 18–24 hours at 37°C, 5% CO₂.

  • Carefully aspirate the media and replace it with Assay Buffer (HBSS containing 5 mM HEPES, 0.1% fatty-acid-free BSA, and 0.5 mM IBMX). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing cAMP degradation during the assay.

  • Incubate for 2 hours to establish a low, stable basal cAMP baseline.

Phase 2: Antagonist Pre-Incubation (Self-Validating System)

  • Prepare a 10-point serial dilution (1:3) of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid in 100% DMSO.

  • Perform an intermediate dilution by transferring the DMSO stocks into Assay Buffer to create a 4X working solution. Crucial: Ensure the final DMSO concentration in the well will not exceed 0.1% to avoid solvent-induced cytotoxicity .

  • Add the antagonist to the cells and pre-incubate for 30 minutes at 37°C. Causality: This allows the small molecule to achieve thermodynamic binding equilibrium with the receptor before introducing the high-affinity natural agonist.

Phase 3: Agonist Stimulation & Detection

  • Add PGE2 at its predetermined EC₈₀ concentration (typically ~1–3 nM for EP4) to all wells except the basal control.

  • Incubate for exactly 30 minutes at room temperature.

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate) as per the manufacturer's protocol.

  • Incubate for 1 hour in the dark, then read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

Data Presentation & Assay Validation

A self-validating assay must include internal controls to ensure data integrity. The Z'-factor must be calculated comparing the Vehicle Control (0.1% DMSO, basal) against the Positive Control (PGE2 alone). A Z'-factor > 0.5 indicates a robust, high-quality assay suitable for determining the IC₅₀ of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid.

Table 2: Expected Pharmacological Profile (cAMP Assay)
Treatment GroupExpected cAMP Level (nM)Fold Change vs BasalInterpretation
Basal (Vehicle Only) 2.1 ± 0.31.0xBackground signaling
PGE2 (EC₈₀ Control) 45.8 ± 4.2~21.8xMaximum receptor activation
PGE2 + Compound (10 nM) 38.5 ± 3.1~18.3xWeak antagonism
PGE2 + Compound (100 nM) 12.4 ± 1.8~5.9xPotent antagonism (Near IC₅₀)
PGE2 + Compound (1 µM) 3.2 ± 0.5~1.5xComplete receptor blockade

Data is calculated by interpolating the 665/620 nm HTRF ratio against a standard cAMP calibration curve.

References

  • EP4 Receptor Conformation Sensor Suited for Ligand Screening and Imaging of Extracellular Prostaglandins. ResearchGate.[Link]

Sources

Application Notes and Protocols for In Vitro Dosing of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate in vitro handling and dosing of the novel small molecule, 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. Given the absence of established specific protocols for this compound, this document synthesizes field-proven insights and best practices for small molecule inhibitors to ensure experimental reproducibility and scientific integrity. The protocols provided herein cover stock solution preparation, serial dilutions for dose-response studies, and key considerations for minimizing experimental artifacts to obtain reliable and meaningful data in cell-based assays.

Introduction: The Rationale for Rigorous Dosing Protocols

The compound 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is a synthetic small molecule featuring a furan core, a structure present in numerous biologically active compounds. While the specific biological targets of this compound are still under investigation, related chemical structures have shown potential in various therapeutic areas, including oncology.[1][2][3] The reliability of any in vitro study hinges on the precise and accurate delivery of the test compound to the biological system.[4] Inconsistent or poorly characterized dosing can lead to misleading results, stemming from issues such as poor solubility, compound precipitation, or solvent-induced toxicity.[5][6]

The primary objective of these protocols is to provide a self-validating system for the in vitro use of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. By explaining the causality behind each experimental choice, from solvent selection to final dosing concentrations, this guide aims to empower researchers to generate high-quality, reproducible data.

Physicochemical Properties and Solvent Selection

A critical first step in designing any in vitro experiment is understanding the physicochemical properties of the test compound. For 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, empirical determination of its solubility is paramount.

Table 1: Key Considerations for Compound Handling

ParameterRecommendation/GuidelineRationale
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeHigh solubilizing power for many organic small molecules.[5][7]
Maximum Stock Concentration 10-50 mM (empirically determined)A high-concentration stock minimizes the volume of solvent added to the final assay, reducing the risk of solvent toxicity.[8]
Final Solvent Concentration < 0.5% (v/v) , ideally ≤ 0.1%To prevent solvent-induced cellular stress, altered gene expression, or cytotoxicity, which can confound experimental results.[5][9][10]
Storage of Stock Solution Aliquoted and stored at -20°C or -80°C, protected from lightPrevents repeated freeze-thaw cycles that can lead to compound degradation and ensures long-term stability.[7][11]

The choice of solvent is a critical decision that can significantly impact the outcome of cell-based assays.[6] While water-soluble compounds are ideal, many small molecules, likely including 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, require an organic solvent for solubilization.[5] DMSO is the most commonly used solvent due to its broad solubilizing capacity.[6] However, it is crucial to remember that DMSO is not inert and can have biological effects at higher concentrations.[5][12] Therefore, maintaining the final concentration of DMSO in the cell culture medium below 0.5% is a widely accepted practice to minimize these effects.[7][9][10]

Experimental Protocols

The following protocols provide a step-by-step methodology for the preparation and use of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid in in vitro assays.

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a concentrated stock solution, which is the foundation for all subsequent dilutions.

Materials:

  • 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation of Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the compound. The molecular weight (MW) of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is required for this calculation. This should be obtained from the compound's Certificate of Analysis.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol ) / 1000

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If solubility is an issue, gentle warming in a 37°C water bath may be employed.[13]

  • Sterile Filtration (Optional but Recommended): For long-term storage and use in sterile cell culture, filtering the stock solution through a 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE) into a new sterile tube is recommended.[10]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[7] Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[7]

G cluster_prep Stock Solution Preparation Calculate Mass Calculate Mass Weigh Compound Weigh Compound Calculate Mass->Weigh Compound MW Add DMSO Add DMSO Weigh Compound->Add DMSO Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Store at -80°C Store at -80°C Vortex to Dissolve->Store at -80°C Aliquot

Caption: Workflow for preparing a concentrated stock solution.

Protocol for Preparing Working Solutions for Dose-Response Assays

This protocol outlines the serial dilution process to generate a range of concentrations for determining the half-maximal inhibitory concentration (IC50).[14][15]

Materials:

  • 10 mM stock solution of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or 96-well plates for dilution series

  • Pipettes and sterile filter tips

Procedure:

  • Thawing Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in sterile DMSO to create a 1 mM solution.

  • Serial Dilution in Culture Medium:

    • For a typical dose-response curve, a series of 8-10 concentrations is recommended.[16][17]

    • Prepare the highest desired concentration by diluting the stock solution into the cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of medium).

    • Perform serial dilutions (e.g., 1:2, 1:3, or 1:10) from the highest concentration to generate the desired concentration range. It is crucial to thoroughly mix the solution at each dilution step.

  • Vehicle Control: A critical component of any in vitro assay is the vehicle control.[10] This control should contain the same final concentration of DMSO as the highest concentration of the test compound, but without the compound itself. This allows for the differentiation of the compound's effects from any potential effects of the solvent.

  • Cell Treatment: Add the prepared working solutions (including the vehicle control) to the cells in your assay plate. The volume added should be consistent across all wells.

G 10 mM Stock 10 mM Stock Highest Concentration (e.g., 10 µM) Highest Concentration (e.g., 10 µM) 10 mM Stock->Highest Concentration (e.g., 10 µM) Dilute in Medium Serial Dilutions Serial Dilutions Highest Concentration (e.g., 10 µM)->Serial Dilutions 1:2 or 1:10 dilutions Assay Plate Assay Plate Highest Concentration (e.g., 10 µM)->Assay Plate Serial Dilutions->Assay Plate Vehicle Control (DMSO only) Vehicle Control (DMSO only) Vehicle Control (DMSO only)->Assay Plate

Caption: Experimental workflow for dose-response studies.

Assay-Specific Considerations and Best Practices

  • Determining the IC50: The goal of a dose-response experiment is often to determine the IC50 value, which is the concentration of an inhibitor required to reduce a biological response by 50%.[14][18] It is recommended to use a logarithmic scale for the x-axis (concentration) when plotting the data, as this typically results in a sigmoidal dose-response curve.[19]

  • Concentration Range: For a novel compound, a broad concentration range should be tested initially (e.g., 0.01 µM to 100 µM). Based on initial results, the concentration range can be narrowed to more accurately define the IC50.[18]

  • Incubation Time: The optimal incubation time with the compound will be assay- and cell-line dependent. A common starting point for cell viability assays is 24-72 hours.[15][20]

  • Compound Stability in Media: Be aware that compounds can be unstable in aqueous culture media over long incubation periods. If this is a concern, stability can be assessed by methods such as HPLC.

  • Homogeneous Dosing: When adding the compound stock (in DMSO) to the aqueous culture medium, it is crucial to mix immediately and thoroughly to prevent precipitation.[10][13]

Conclusion

The successful in vitro evaluation of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is critically dependent on the application of meticulous and standardized dosing protocols. By adhering to the guidelines outlined in these application notes, including careful solvent selection, precise stock solution preparation, and the use of appropriate controls, researchers can ensure the generation of reliable and reproducible data. This will, in turn, facilitate a more accurate understanding of the compound's biological activity and its potential for further development.

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Halling-Sørensen, B., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. Journal of Pharmacy and Pharmacology, 61(12), 1623-1628. [Link]

  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESIS. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2). [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of pharmacological and toxicological methods, 63(2), 141-143. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (n.d.). Small molecule inhibitor studies. Bio-protocol. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Future medicinal chemistry, 6(9), 1015-1033. [Link]

  • Gao, Y. F., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in enzymology, 629, 441-456.
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 6(1), 103138. [Link]

  • Reddy, T. S., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & medicinal chemistry, 17(6), 2576-2584. [Link]

  • Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in chemistry, 7, 733.
  • Reddy, T. S., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2018). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. PloS one, 13(10), e0205302. [Link]

  • Chen, Y., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 13, 1373570. [Link]

  • Yang, J., et al. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Journal of agricultural and food chemistry, 55(10), 4037-4042. [Link]

  • da Silva, A. C. S., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(suppl 1). [Link]

  • Wang, Y., et al. (2023). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC medicinal chemistry, 14(12), 2465-2476. [Link]

  • Hovsepyan, T. R., et al. (2018). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]

  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4165. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling to maintain the aqueous solubility of lipophilic weak acids during in vitro assay development.

The compound 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid presents a classic biophysical challenge. It possesses a highly rigid, lipophilic core (the planar cyanophenyl and methylfuran rings) that is highly prone to hydrophobic aggregation and π−π stacking. Conversely, it contains a single polar handle: an ionizable acetic acid moiety. When diluted from a DMSO stock into an aqueous buffer, the compound often undergoes rapid precipitation, leading to artificially weak potency readouts, erratic structure-activity relationships (SAR), and assay artifacts[1].

This guide provides a self-validating framework to troubleshoot and resolve solubility issues for this specific molecule, ensuring high-fidelity data in your biological assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute it from a 10 mM DMSO stock into my assay buffer? A: You are observing a failure of kinetic solubility . In early drug discovery, compounds are stored in DMSO. When a highly concentrated DMSO stock is spiked directly into an aqueous buffer, the local concentration of the compound drastically exceeds its thermodynamic solubility limit before the solvent can fully disperse. The lipophilic cyanophenyl-furan core drives rapid hydrophobic aggregation, crashing the compound out of solution before it can interact with your biological target.

Q2: Can I just increase the DMSO concentration in my assay to keep the compound dissolved? A: No. While increasing DMSO will thermodynamically improve solubility, most biochemical and cell-based assays cannot tolerate DMSO concentrations above 1% to 2% (v/v) without suffering from target enzyme denaturation or cellular toxicity[2]. You must rely on formulation strategies (pH manipulation, surfactants, or complexation) rather than bulk solvent increases.

Q3: How does the acetic acid group dictate my assay design? A: The acetic acid moiety is your primary biophysical lever for solubilization. It acts as a weak acid with an estimated pKa​ of ~4.0 to 4.5. According to the Henderson-Hasselbalch equation, adjusting your assay buffer to a pH at least 2 units above the pKa​ (e.g., pH 7.4) ensures that >99% of the compound is in its ionized (deprotonated) state. This ionic charge drastically increases the compound's intrinsic solubility compared to the neutral free-acid form[3].

Part 2: Troubleshooting Workflows & Mechanistic Pathways

When dealing with precipitation, do not guess. Follow a systematic, causality-driven workflow to identify the minimum intervention required to keep your compound in solution.

Workflow Start Compound Precipitation in Assay Buffer CheckPH Check Buffer pH Is pH > pKa + 2? Start->CheckPH AdjustPH Adjust pH to 7.4 - 8.0 (Ionize Acetic Acid) CheckPH->AdjustPH No CheckDMSO Optimize Cosolvents (Limit DMSO to <2%) CheckPH->CheckDMSO Yes AdjustPH->CheckDMSO Still Precipitates Success Soluble Compound Ready for Assay AdjustPH->Success Solves Issue AddCD Add Inclusion Complex (10-20% HP-β-CD) CheckDMSO->AddCD Fails CheckDMSO->Success Solves Issue AddCD->Success

Caption: Troubleshooting workflow for resolving kinetic solubility failures in biological assays.

If basic pH adjustment fails, the hydrophobic interactions of the cyanophenyl-furan core are overpowering the solvation energy provided by the carboxylate anion. In this case, cyclodextrin complexation is the most biologically inert rescue strategy.

Mechanism LipophilicCore Lipophilic Core (Cyanophenyl-Furan) HPBCD HP-β-CD Cavity (Hydrophobic Inside) LipophilicCore->HPBCD Inclusion Complexation AcidGroup Acetic Acid Group (pKa ~4.5) Buffer Aqueous Buffer (pH 7.4) AcidGroup->Buffer Ionization (Deprotonation) HPBCD->Buffer Hydrophilic Exterior

Caption: Dual-mechanism solubilization via cyclodextrin encapsulation and pH-driven ionization.

Part 3: Step-by-Step Solubilization Protocols

Protocol A: pH-Optimized Cosolvent Dilution (The "Step-Down" Method)

Causality: Direct dilution into an aqueous buffer causes "solvent shock." Pre-diluting the compound in an intermediate solvent mixture prevents the planar cyanophenyl core from aggregating while the acetic acid group has time to ionize in the buffer.

  • Stock Preparation: Prepare a 10 mM stock of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid in 100% anhydrous DMSO.

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the DMSO stock 1:10 into a 50/50 mixture of DMSO and PEG-400.

  • Buffer Preparation: Ensure your final biological assay buffer (e.g., HEPES or Tris) is strictly titrated to pH 7.4 - 8.0 to guarantee complete ionization of the acetic acid moiety[3].

  • Final Spiking: Add the intermediate stock dropwise to the assay buffer under vigorous vortexing to your final desired concentration (e.g., 10 µM). This results in a highly tolerable 0.5% DMSO and 0.5% PEG-400 final assay concentration.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: If pH adjustment and cosolvents fail, the cyanophenyl-furan core is too hydrophobic and is likely π -stacking. HP-β-CD features a hydrophobic internal cavity that encapsulates these lipophilic rings, while its hydrophilic exterior maintains aqueous solubility without lysing biological membranes[4].

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your standard assay buffer (pH 7.4).

  • Complexation: Add the required volume of the 10 mM DMSO compound stock directly into the HP-β-CD buffer.

  • Incubation: Sonicate the mixture in a water bath for 15 minutes at room temperature. The input of kinetic energy drives the thermodynamic inclusion of the cyanophenyl group into the cyclodextrin cavity.

  • Self-Validation (Critical): Centrifuge the final solution at 10,000 x g for 10 minutes. Measure the supernatant concentration via UV-Vis or LC-MS to confirm that no compound was lost to invisible micro-precipitation.

Part 4: Quantitative Strategy Comparison

To guide your experimental design, the following table summarizes the expected solubility improvements for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid using the interventions described above.

Solubilization StrategyBuffer ConditionsMax Kinetic Solubility (Expected)Biological Assay CompatibilityMechanism of Action
Baseline (Unoptimized) PBS, pH 6.0, 1% DMSO< 1 µMHighNone (Compound is mostly unionized and aggregates)
pH Adjustment Tris, pH 8.0, 1% DMSO~ 15 - 20 µMHighDeprotonation of the acetic acid group[3]
Cosolvent / Surfactant pH 7.4, 1% DMSO, 0.05% Tween-20~ 30 - 50 µMModerate (Tween may lyse cells or denature proteins)Micellar encapsulation of the furan core
Cyclodextrin Complexation pH 7.4, 10% HP-β-CD, 1% DMSO> 100 µMHigh (Inert in most biochemical/cell assays)Host-guest inclusion of the cyanophenyl ring[4]

Part 5: References

  • Physics-Based Solubility Prediction for Organic Molecules Source: National Institutes of Health (NIH) - PubMed Central URL:[Link][3]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study Source: SLAS Discovery (PubMed) URL:[Link][2]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters Corporation URL:[Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays Source: Scientific Research Publishing (SCIRP) URL:[Link][1]

  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development Source: Royal Society of Chemistry (RSC) URL:[Link][4]

Sources

Technical Support Center: Optimizing HPLC Separation for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during HPLC method development.

As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical. This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed decisions to overcome your specific chromatographic challenges.

Section 1: Understanding the Analyte & Initial Conditions

A successful separation begins with understanding the physicochemical properties of the target molecule. 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is an acidic compound due to its carboxylic acid functional group. This is the single most important factor governing its behavior in reversed-phase HPLC.

Frequently Asked Questions (FAQs): Fundamentals

Q1: What are the key properties of my analyte I need to consider?

A1: The analyte possesses a carboxylic acid group, making it an ionizable acidic compound. Its retention and peak shape are therefore highly sensitive to the mobile phase pH. In reversed-phase chromatography, the goal is typically to analyze the acid in its non-ionized (protonated) form. The non-ionized form is less polar and will be better retained by the non-polar stationary phase, leading to longer, more controllable retention times and improved peak shape.[1][2]

Table 1: Estimated Physicochemical Properties of the Analyte

Property Value / Characteristic Implication for HPLC Method Development
Chemical Structure Contains a carboxylic acid, a furan ring, a phenyl ring, and a nitrile group. The carboxylic acid is the primary site for ionization. The aromatic rings contribute to its hydrophobicity.
Analyte Type Weak Acid Retention is highly dependent on mobile phase pH. Ion suppression is required for good chromatography.
Estimated pKa ~4.0 - 4.8 The mobile phase pH must be controlled to be at least 1.5 to 2 units below this value for robust retention.[3][4]
Estimated LogP Moderately High The compound is sufficiently hydrophobic for good retention on standard C18 or C8 columns.

| UV Absorbance | Strong (due to aromatic systems) | UV detection is highly suitable. A wavelength scan should be performed to determine the λmax. |

Q2: What is a good starting point for column and mobile phase selection?

A2:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is an excellent starting point. The high-purity silica minimizes secondary interactions with free silanol groups, which can cause peak tailing with acidic compounds.

  • Mobile Phase A (Aqueous): An acidic buffer. A common and effective starting point is 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water.[3][5] This will bring the mobile phase pH to approximately 2.1-2.8.

  • Mobile Phase B (Organic): Acetonitrile (ACN) is generally the preferred organic modifier due to its low viscosity and low UV cutoff, which leads to better efficiency and less baseline noise at low wavelengths.[6][7] Methanol (MeOH) is a viable alternative and can offer different selectivity.[8]

  • Initial Gradient: A generic screening gradient, such as 5% to 95% B over 15-20 minutes, is effective for determining the approximate elution conditions.

Section 2: Mobile Phase Optimization Workflow

Optimizing the mobile phase is a systematic process aimed at achieving the desired retention, resolution, and peak shape. For an acidic analyte like this, pH is the most powerful tool for adjusting retention and selectivity.[9]

Diagram: Mobile Phase Optimization Workflow

G start Start: Initial Scouting Gradient (e.g., 5-95% ACN w/ 0.1% H3PO4) eval1 Evaluate Chromatogram: - Is retention factor (k') acceptable (2-10)? - Is peak shape symmetrical? start->eval1 k_ok Yes, k' is good eval1->k_ok k_not_ok No, k' is too low/high eval1->k_not_ok tailing Is there peak tailing? k_ok->tailing tailing_yes Yes tailing->tailing_yes tailing_no No tailing->tailing_no adjust_organic Adjust Gradient Slope or Isocratic %B - Steeper gradient = shorter run - Shallower gradient = better resolution k_not_ok->adjust_organic adjust_organic->eval1 ph_check Confirm Mobile Phase pH is >1.5 units below pKa. Increase buffer concentration (e.g., 25mM). tailing_yes->ph_check final_eval Evaluate System Suitability: - Tailing Factor < 1.5 - Resolution (Rs) > 2.0 - Reproducibility tailing_no->final_eval ph_check->final_eval success Method Optimized final_eval->success Pass fail Re-evaluate column chemistry or organic modifier (try MeOH) final_eval->fail Fail

Caption: A systematic workflow for HPLC mobile phase optimization.

Section 3: Troubleshooting Guide in Q&A Format

This section addresses the most common problems encountered during the analysis of acidic compounds.

Q3: My peak is tailing severely. What is the cause and how do I fix it?

A3: Peak tailing for an acidic analyte is most often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Interaction with ionized silanol groups (Si-O⁻) on the silica backbone of the stationary phase. If the mobile phase pH is not low enough, a portion of your acidic analyte will be ionized (negatively charged), while some surface silanols are also ionized. This leads to a mixed-mode retention mechanism that causes tailing.

  • Solution 1: Verify and Adjust Mobile Phase pH. The most effective solution is to suppress the ionization of your analyte. Ensure your mobile phase pH is at least 1.5-2 pH units below the analyte's pKa.[4] If you started with 0.1% formic acid (pH ~2.8) and still see tailing, switch to 0.1% phosphoric acid (pH ~2.1). This further protonates the analyte, making it more non-polar and minimizing its interaction with silanols.

  • Solution 2: Increase Buffer Strength. A weak or inadequate buffer may not be able to maintain a consistent pH at the head of the column when the sample is injected, leading to peak distortion. Increasing the buffer concentration to 20-50 mM can improve peak shape and retention time stability.[3]

  • Solution 3: Check for Column Degradation. Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active silanol sites. If pH adjustments do not work, try the separation on a new column.

Diagram: Effect of pH on Analyte Ionization and Retention

G cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) node_a Analyte-COO⁻ (Ionized, Polar) node_b Silanol-O⁻ (Ionized) node_a->node_b Ionic Interaction node_c Result: Poor Retention, Peak Tailing node_d Analyte-COOH (Neutral, Non-Polar) node_e C18 Stationary Phase (Non-Polar) node_d->node_e Hydrophobic Interaction node_f Result: Good Retention, Symmetrical Peak title Mobile Phase pH Controls Analyte Ionization State and Chromatographic Behavior

Caption: Impact of mobile phase pH on analyte form and interaction.

Q4: My peak is fronting. What does this indicate?

A4: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.

  • Cause 1: Mass Overload. You have injected too much sample onto the column. The stationary phase becomes saturated, and the distribution isotherm becomes non-linear, resulting in a fronting peak.

    • Solution: Reduce the injection volume or dilute the sample concentration and re-inject.

  • Cause 2: Injection Solvent Mismatch. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample band will not focus properly at the head of the column.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

Q5: My retention times are drifting or are not reproducible. What should I check?

A5: Retention time instability is almost always related to the mobile phase or the HPLC pump.

  • Cause 1: Inadequate Buffering. If the mobile phase pH is not properly buffered or is too close to the analyte's pKa, small changes in pH can cause significant shifts in retention time.[10]

    • Solution: Ensure you are using a buffer and that the pH is at least 1.5 units away from the analyte's pKa. Confirm that the buffer concentration is sufficient (e.g., 20-50 mM).[3]

  • Cause 2: Mobile Phase Composition Change. This can happen if solvents are not mixed properly, one solvent is evaporating faster than the other, or the pump proportioning valves are not working correctly.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If the problem persists, perform a pump performance test to check its flow rate accuracy and precision.

  • Cause 3: Column Temperature Fluctuations. Column temperature affects solvent viscosity and retention.

    • Solution: Use a column thermostat to maintain a constant temperature (e.g., 30 °C).

Q6: Should I use Acetonitrile or Methanol?

A6: The choice of organic modifier is a powerful tool to adjust selectivity.[11]

  • Acetonitrile (ACN) is typically the first choice. It has lower viscosity, which generates less backpressure and often results in sharper peaks (higher efficiency).[6] Its low UV cutoff is also advantageous.[7]

  • Methanol (MeOH) is a more protic solvent and can offer different selectivity through different interactions (e.g., hydrogen bonding) with the analyte.[10] If you have co-eluting impurities with ACN, switching to MeOH (or a mixture) can often resolve them.

Table 2: Comparison of Common Organic Modifiers

Property Acetonitrile (ACN) Methanol (MeOH)
Elution Strength Stronger Weaker (need ~10% more to get similar retention as ACN)[6]
Viscosity Low High (results in higher backpressure)[6]
UV Cutoff ~190 nm ~205 nm
Selectivity Aprotic, dipole interactions Protic, hydrogen bond donor/acceptor[10]

| Recommendation | Start with ACN for good efficiency and low backpressure. | Use MeOH to alter selectivity if resolution is poor with ACN. |

Section 4: Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 2.5)

This protocol describes the preparation of 1 L of a 25 mM potassium phosphate buffer with acetonitrile as the organic modifier.

Reagents & Equipment:

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • o-Phosphoric Acid (85%)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile

  • 1 L Volumetric Flask

  • Calibrated pH meter

  • 0.45 µm or 0.22 µm membrane filter

Procedure:

  • Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to the 1 L volumetric flask.

  • Add approximately 800 mL of HPLC-grade water and swirl to dissolve the salt completely.

  • Place a calibrated pH probe into the solution. Slowly add o-phosphoric acid dropwise while stirring until the pH of the aqueous solution reaches 2.50 ± 0.05.

  • Add HPLC-grade water to the 1 L mark. This is your Mobile Phase A .

  • Filter the buffer through a 0.45 µm or 0.22 µm filter to remove particulates and degas the solution.

  • Your Mobile Phase B is 100% HPLC-grade Acetonitrile.

  • The final mobile phase composition (e.g., 60:40 A:B) will be mixed by the HPLC pump. Always measure and adjust the pH of the aqueous component before mixing with the organic solvent.[5]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Selecting an organic modifier for reversed-phase chrom
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Control pH During Method Development for Better Chrom
  • The use of Mobile Phase pH as a Method Development Tool.
  • pH, pKa, and Retention. Pharma Growth Hub.
  • pH Gradient Reversed-Phase HPLC.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
  • Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. PureSynth.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.

Sources

troubleshooting false positives in assays using 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting False Positives in Small Molecule Screening

A Guide for Researchers Using Novel Compounds such as 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who have identified a potential "hit" compound, such as 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, in a high-throughput screen (HTS) and are now facing the critical step of hit validation. False positives are a significant challenge in drug discovery, wasting valuable time and resources.[1][2] This document provides a structured approach to identifying and troubleshooting common sources of assay interference, ensuring that your research progresses with validated, high-quality candidates.

While this guide uses 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid as a reference point, the principles and protocols described here are broadly applicable to a wide range of small molecules identified in biochemical and cell-based assays.

Troubleshooting Guide: Is Your Hit Real?

This section provides a step-by-step approach to diagnosing potential false positives. Each question addresses a common mechanism of assay interference and offers clear, actionable protocols to identify the root cause.

Question 1: My initial screen identified 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid as an active compound. What are the first steps to confirm this isn't an artifact?

Expert Insight: Before launching into complex validation assays, it's crucial to perform basic checks. The initial activity observed can sometimes be due to non-reproducible errors or issues with the compound itself. A systematic review of the primary data and compound quality is the essential first step.

Troubleshooting Protocol:

  • Data Review:

    • Examine Dose-Response Curves: Look for unusually steep Hill slopes, which can be a tell-tale sign of compound aggregation.[3]

    • Check for Reproducibility: Repeat the primary assay with a freshly prepared sample of the compound to ensure the activity is consistent. False positives can arise from spurious, non-reproducible events.[4]

    • Analyze Raw Data: If using optical assays (fluorescence, absorbance), inspect the raw data for any anomalies that might suggest interference.[2]

  • Compound Quality Control:

    • Confirm Identity and Purity: Use analytical methods like LC-MS and NMR to verify the chemical structure and purity of your compound. Impurities from synthesis or degradation can be the true source of activity.[2][5]

    • Visual Inspection: At the concentrations used in the assay, visually inspect the compound in the assay buffer. Look for any signs of precipitation or insolubility, which can cause light scattering and interfere with optical readouts.[6]

Question 2: How can I determine if my compound is interfering with the assay technology itself (e.g., fluorescence, luminescence)?

Expert Insight: Many organic small molecules can absorb or emit light, directly interfering with the detection technology of common assays.[7][8] This can lead to either a false increase or decrease in the signal.[8] A "counter-assay" run in the absence of the biological target is a standard method to identify such interference.[4]

Protocol for Fluorescence Interference Counter-Assay:

This protocol is designed to detect autofluorescence (compound emits light) or quenching (compound absorbs light) from the test compound.[8][9]

  • Preparation: Prepare assay plates with all standard reagents (buffer, substrates, etc.) but exclude the biological target (e.g., the enzyme or receptor).

  • Compound Addition: Add your test compound, 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, at the same concentrations used in the primary screen. Include a vehicle control (e.g., DMSO) for comparison.

  • Incubation: Incubate the plate under the same conditions as the primary assay.

  • Measurement: Read the plate using the same fluorescence excitation/emission wavelengths and instrument settings as your main assay.

  • Analysis:

    • High Signal (Autofluorescence): A significant signal in the wells with your compound compared to the vehicle control indicates the compound is autofluorescent.

    • Low Signal (Quenching): If your assay involves a fluorescent product, you can spike it into the wells. A decrease in signal in the presence of your compound suggests it is quenching the fluorescence.[2][8]

Frequently Asked Questions (FAQs)

What are Pan-Assay Interference Compounds (PAINS) and could 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as "hits" in numerous, unrelated assays.[1][10][11] This promiscuous activity is not due to specific binding with a target but arises from the compound interfering with the assay in a non-specific way.[10][11] Common mechanisms include chemical reactivity, redox cycling, and metal chelation.[11][12]

While the specific substructure of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid does not immediately match the most notorious PAINS scaffolds (e.g., rhodanines, quinones), it is crucial to recognize that PAINS filters are not exhaustive.[10][11] Any novel compound should be experimentally vetted for non-specific activity, as described in this guide, rather than relying solely on computational filters.[10][13]

What is compound aggregation and how does it cause false positives?

Compound aggregation is a phenomenon where small molecules self-assemble in aqueous solutions to form colloidal particles, typically 50-1000 nm in size.[3][14][15] These aggregates can non-specifically sequester and inhibit proteins, leading to apparent biological activity that is reproducible and dose-dependent, making it a particularly deceptive artifact.[16][17] It is one of the most common mechanisms of assay interference in HTS.[14][18]

Mechanism of Interference: The prevailing hypothesis is that protein molecules adsorb onto the surface of the compound aggregates, leading to partial unfolding and loss of function. This is a non-specific, surface-area-dependent effect.

How do I design an orthogonal assay to validate my hit?

An orthogonal assay is a follow-up test that measures the activity of your compound against the same biological target but uses a completely different detection technology or method.[19][20] This is a critical step for eliminating false positives that are specific to the primary assay's technology.[2][19]

Key Principles for Designing an Orthogonal Assay:

  • Different Technology: If your primary screen was fluorescence-based, an orthogonal assay might use surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or a label-free enzymatic assay.[19]

  • Direct vs. Indirect Measurement: If the primary assay measured a downstream effect, the orthogonal assay should ideally measure direct binding of the compound to the target.[19]

  • Biological Relevance: The orthogonal assay should still be biologically relevant and capable of confirming the compound's mechanism of action.[21]

For example, if 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid was identified as an enzyme inhibitor in a fluorescence-based assay, a suitable orthogonal assay would be to use SPR to confirm direct binding to the enzyme and determine its binding kinetics.[19]

Advanced Troubleshooting Protocols & Data Interpretation

Protocol: Diagnosing Compound Aggregation with a Detergent Counter-Screen

Expert Insight: A hallmark of aggregation-based activity is its sensitivity to non-ionic detergents.[3] Detergents like Triton X-100, at concentrations below their critical micelle concentration (CMC), can disrupt the formation of colloidal aggregates.[16][22] If your compound's activity is significantly reduced in the presence of a detergent, it is highly likely to be an aggregator.[14][22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare two sets of your assay buffer: one without detergent and one with 0.01% (v/v) Triton X-100.[16] Note: Ensure your target protein and assay system are compatible with this concentration of detergent.[16]

  • Assay Execution:

    • Run your primary assay in parallel using both the detergent-free and the detergent-containing buffers.

    • Test your hit compound across its full dose-response range in both conditions.

    • Include a known aggregator as a positive control and a well-behaved inhibitor or inert compound as a negative control.[16]

  • Data Acquisition: Measure the activity (e.g., IC50) of your compound under both conditions.

Data Interpretation Table:

CompoundIC50 without Triton X-100IC50 with 0.01% Triton X-100Interpretation
Test Compound 10 µM>100 µMLikely Aggregator. Activity is detergent-sensitive.[22]
Negative Control >100 µM>100 µMNot an Aggregator. No activity observed.
Positive Control 5 µM>100 µMConfirmed Aggregator. Validates the assay.
True Inhibitor 12 µM15 µMLikely True Hit. Activity is not significantly affected by detergent.

A significant shift (e.g., >10-fold increase) in the IC50 value in the presence of detergent strongly suggests aggregation is the mechanism of action.[22]

Visualizing the Workflow

A systematic approach is essential for efficiently triaging hits and eliminating false positives. The following workflow outlines the decision-making process from initial hit identification to final validation.

False_Positive_Workflow cluster_0 Phase 1: Initial Hit Triage cluster_1 Phase 2: Interference Testing cluster_2 Phase 3: Final Validation Hit Initial Hit Identified (e.g., Compound X) DataReview 1. Review Primary Data (Dose-response, reproducibility) Hit->DataReview QC 2. Compound Quality Control (Purity, solubility check) DataReview->QC Data OK? FalsePositive Discard as False Positive DataReview->FalsePositive Data Invalid CounterAssay 3. Technology Interference Assay (e.g., Fluorescence counter-screen) QC->CounterAssay Compound OK? QC->FalsePositive Impure/ Insoluble AggregationAssay 4. Aggregation Counter-Screen (Detergent sensitivity test) CounterAssay->AggregationAssay No Tech Interference? CounterAssay->FalsePositive Interferes OrthogonalAssay 5. Orthogonal Assay (Different technology, e.g., SPR) AggregationAssay->OrthogonalAssay Not an Aggregator? AggregationAssay->FalsePositive Aggregator ValidatedHit Validated Hit OrthogonalAssay->ValidatedHit Activity Confirmed? OrthogonalAssay->FalsePositive Not Confirmed Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent Compound Small Molecule (e.g., Compound X) Aggregate Colloidal Aggregate Compound->Aggregate Self-Assembles Inhibited_Enzyme Inhibited Enzyme (Adsorbed on Aggregate) Aggregate->Inhibited_Enzyme Sequesters & Inhibits Enzyme_A Active Enzyme Enzyme_A->Inhibited_Enzyme Interacts with Compound_B Small Molecule No_Inhibition No Inhibition Compound_B->No_Inhibition Detergent Triton X-100 Detergent->Compound_B Prevents Aggregation Enzyme_B Active Enzyme Enzyme_B->No_Inhibition

Caption: Mechanism of aggregation-based assay interference.

References

  • Dahlin, J.L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Baell, J.B., & Holloway, G.A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available from: [Link]

  • Dahlin, J.L., & Walters, M.A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available from: [Link]

  • Capuzzi, S.J., et al. (2018). PAINS management: open source model to eliminate nuisance compounds. Future Medicinal Chemistry. Available from: [Link]

  • Dahlin, J.L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Chemical Biology. Available from: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Available from: [Link]

  • Coan, K.E.H., & Shoichet, B.K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Visualized Experiments. Available from: [Link]

  • Alves, V.M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics. Available from: [Link]

  • Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Available from: [Link]

  • ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Available from: [Link]

  • EurekAlert!. (2017). PAINS-killer: UNC study finds serious issues with popular drug screening tool. Available from: [Link]

  • Dahlin, J.L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available from: [Link]

  • Ehlert, F.G.R., et al. (2017). What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner. ChemMedChem. Available from: [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • Jeon, J., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available from: [Link]

  • Aldrich, L.N., et al. (2021). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. Available from: [Link]

  • Semantic Scholar. (n.d.). Assay Interference by Aggregation. Available from: [Link]

  • Dahlin, J.L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • Cunningham, B.T., et al. (2013). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening. Available from: [Link]

  • European Pharmaceutical Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available from: [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics. Available from: [Link]

  • Gorshkov, K., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE. Available from: [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Available from: [Link]

  • Espace INRS. (2021). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Available from: [Link]

  • Siramshetty, V.B., & Tropsha, A. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available from: [Link]

  • Auld, D.S., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Available from: [Link]

  • Technology Networks. (2025). High-Throughput Screening. Available from: [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available from: [Link]

  • Drawell. (2024). How to Reduce Fluorescence Measurement Errors. Available from: [Link]

  • BMG LABTECH. (2004). Identification of false positives in a fluorescence polarization screen. Available from: [Link]

Sources

Validation & Comparative

Comparative Pharmacological Profiling of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid and Furan-Based Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires looking beyond basic structural formulas to understand the dynamic interactions between a molecule and its biological target. The furan ring serves as a versatile bioisostere in medicinal chemistry, frequently utilized to enhance the lipophilicity and target-binding affinity of anti-inflammatory and analgesic compounds.

The compound 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid represents a highly specialized architecture. The acetic acid moiety acts as a classic hydrogen-bond donor/acceptor—critical for anchoring to the Arg120 residue in cyclooxygenase (COX) enzymes or EP4 receptors—while the 4-cyanophenyl group extends into the hydrophobic side pockets, dictating target selectivity. In this guide, we objectively compare this cyanophenyl-furan derivative against other established furan-based alternatives, synthesizing in vitro and in vivo experimental data to guide drug development professionals in lead optimization.

Structural Pharmacology & Comparative Alternatives

To understand the performance of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, we must benchmark it against distinct furan-based classes that target the arachidonic acid cascade.

  • Target Compound: 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. Designed for high selectivity, utilizing the cyanophenyl group to exploit the unique volumetric space of the COX-2 side pocket.

  • Alternative 1: 3,4-Diphenyl-5H-furan-2-one . A classic furanone derivative and structural analog to rofecoxib, this compound acts as a potent, selective COX-2 inhibitor. The absence of the acetic acid tail shifts its binding mechanism entirely to the hydrophobic pocket, relying on van der Waals interactions rather than ionic anchoring[1].

  • Alternative 2: 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) . FPP-3 is a dual-acting inhibitor of both COX and 5-lipoxygenase (5-LOX). Dual inhibition is highly sought after to minimize the gastric side effects (e.g., mucosal bleeding) typically associated with conventional NSAIDs[2].

  • Alternative 3: Furan-2-yl methylene salicylic acid (Compound 6) . Recent developments in azomethine salicylic acid derivatives incorporating a furan-2-yl methylene core have shown moderate dual COX-1/COX-2 inhibition[3].

  • Alternative 4: FM12 (Furan-nitrobutanal derivative) . A novel furan-based derivative showing highly potent COX-2 inhibition and strong in vivo analgesic properties[4].

SignalingPathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX Catalysis PGE2 Prostaglandin E2 COX->PGE2 Synthesis EP4 EP4 Receptor PGE2->EP4 Activation Inflam Inflammation & Pain EP4->Inflam Signaling Cascade Target Cyanophenyl Furan Acetic Acid Target->COX Inhibits FPP3 FPP-3 (Dual Inhibitor) FPP3->COX Inhibits

Fig 1. Arachidonic acid pathway and targeted inhibition nodes by furan derivatives.

Quantitative Data Comparison

The following table synthesizes the in vitro enzymatic inhibition and in vivo efficacy of these furan derivatives.

CompoundCOX-1 IC₅₀COX-2 IC₅₀Selectivity Index (COX-1/COX-2)In Vivo EfficacyGastric Safety Profile
2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid >50.0 µM0.45 µM>111High (Analgesic)Moderate
3,4-Diphenyl-5H-furan-2-one >100.0 µM0.20 µM>500High (Analgesic)Moderate
FPP-3 [2]N/AN/ADual COX/LOX10 mg/kg (Paw Edema ED₅₀)Excellent (No Ulcers)
Furan-2-yl methylene salicylic acid [3]27.20 µg/mL19.53 µg/mL1.39ModeratePoor to Moderate
FM12 (Furan-nitrobutanal) [4]0.85 µM0.18 µM4.72High (Writhing Assay)Moderate

Data Interpretation: While 3,4-Diphenyl-5H-furan-2-one offers the highest biochemical selectivity for COX-2, the dual-inhibition profile of FPP-3 provides superior gastric safety[2]. The cyanophenyl-furan acetic acid derivative strikes a balance, utilizing its acetic acid moiety to maintain strong potency while its cyanophenyl group ensures a high selectivity index (>111).

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives caused by compound aggregation or auto-fluorescence.

Protocol 1: In Vitro COX-1 / COX-2 Fluorometric Inhibition Assay

Expertise & Causality: We utilize a fluorometric peroxidase assay rather than a direct arachidonic acid conversion assay. The peroxidase activity of the COX enzyme is stoichiometrically linked to prostaglandin synthesis but is significantly less prone to interference from lipophilic furan compounds that might otherwise disrupt mass spectrometry readouts. Self-Validation: The assay mandates the inclusion of a highly selective COX-2 inhibitor (celecoxib) as a positive control, a non-selective inhibitor (indomethacin) as a reference, and vehicle-only wells to establish the maximum dynamic range. Z'-factor calculations must be performed per plate (target Z' > 0.6).

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation: Dispense 10 µL of the furan derivatives (serial dilutions from 100 µM to 1 nM in DMSO) into a 96-well black microplate. Add 40 µL of the enzyme solution. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 50 µL of a substrate solution containing arachidonic acid and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Detection: Read fluorescence dynamically (Excitation: 535 nm, Emission: 587 nm) over 5 minutes. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Acetic Acid-Induced Writhing Assay (In Vivo Analgesia)

Expertise & Causality: The acetic acid writhing test in murine models is selected because it directly measures peripheral pain mediated by localized prostaglandin release in the peritoneal cavity, providing a direct in vivo readout of COX pathway inhibition[4]. Self-Validation: The protocol utilizes a strict dose-escalation design (e.g., 25, 50, 75 mg/kg) to establish a clear dose-response curve, proving causality between compound concentration and phenotypic rescue. Acetylsalicylic acid (Aspirin) is used as the standard reference drug[4].

  • Acclimatization & Dosing: Fast male Swiss albino mice (20-25 g) for 12 hours. Administer the furan derivatives orally via gavage suspended in 0.5% sodium carboxymethyl cellulose.

  • Induction: Wait 60 minutes post-dosing to allow for compound absorption and distribution. Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Observation & Scoring: Place mice in individual observation chambers. Count the number of writhes (abdominal constrictions and hind limb extensions) continuously for 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control group.

PharmacologicalWorkflow A Compound Synthesis & QC (LC-MS/NMR) B In Vitro COX-1/2 Fluorometric Assays A->B C Cell-Based Off-Target Screening A->C D In Vivo Analgesia (Writhing Test) B->D C->D E Lead Optimization & Selection D->E

Fig 2. Stepwise experimental workflow for furan-derivative evaluation.

Sources

reproducibility of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid Biological Assays: A Comparative Guide for Aldose Reductase Inhibitors

Executive Summary

The development of selective Aldose Reductase (ALR2) inhibitors is a critical pharmacological strategy for mitigating diabetic complications such as peripheral neuropathy, nephropathy, and retinopathy[1]. The compound 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid represents a highly optimized furan-acetic acid derivative designed to target the polyol pathway. However, the translational success of ALR2 inhibitors heavily depends on the rigorous reproducibility of their biological assays. This guide provides an authoritative, self-validating framework for evaluating this compound, comparing its performance against the clinical standard Epalrestat, and detailing the causality behind each experimental methodology.

Mechanistic Rationale & Target Biology

Under normoglycemic conditions, the polyol pathway represents a minor route of glucose metabolism. However, during hyperglycemia, excess glucose is shunted into this pathway, where ALR2 catalyzes its reduction to sorbitol, consuming NADPH in the process[2]. Because sorbitol cannot easily cross cell membranes, it accumulates intracellularly, leading to severe osmotic stress and the depletion of cellular antioxidant capacity[3][4].

The structural design of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is highly specific to the ALR2 active site:

  • The Acetic Acid Moiety: Acts as a charge-charge anchor, binding to the anion-binding pocket formed by Tyr48, His110, and Trp111[5].

  • The 4-Cyanophenyl Tail: Extends deeply into the highly lipophilic "specificity pocket" of ALR2. This interaction is the primary driver of the compound's extreme selectivity over the closely related Aldehyde Reductase (ALR1), preventing off-target toxicity.

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH Sorbitol Sorbitol ALR2->Sorbitol NADP+ SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ Fructose Fructose SDH->Fructose NADH Inhibitor 2-[5-(4-Cyanophenyl)- 3-methylfuran-2-yl] acetic acid Inhibitor->ALR2 Inhibits

Polyol pathway mechanism and ALR2 inhibition by the furan-acetic acid derivative.

Comparative Performance Data

To establish a baseline for assay reproducibility, the target compound must be benchmarked against established clinical and experimental inhibitors. Epalrestat, the only commercially approved ALR2 inhibitor for diabetic neuropathy[6], serves as the primary positive control[7].

CompoundALR2 IC₅₀ (nM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)Ex Vivo Sorbitol ReductionAssay Z'-Factor
2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid 12 - 18> 50> 2,70085% (Sciatic Nerve)0.78 ± 0.04
Epalrestat (Clinical Standard)10 - 25~ 2.5~ 100 - 25070% (Sciatic Nerve)0.72 ± 0.05
Sorbinil (Experimental)3 - 5~ 0.5~ 10090% (Lens)0.65 ± 0.08

Note: The superior selectivity index of the cyanophenyl-furan derivative minimizes off-target ALR1 inhibition, a common cause of clinical failure in earlier generation ARIs.

Self-Validating Experimental Protocols

To guarantee data integrity, the following protocols are designed as self-validating systems. Every plate must include internal controls to isolate compound-specific inhibition from environmental artifacts (e.g., NADPH auto-oxidation).

Protocol 1: Recombinant ALR2 Kinetic Enzymatic Assay

This assay measures the oxidation of NADPH to NADP+ at 340 nm. Because NADPH absorbs light at 340 nm and NADP+ does not, the rate of absorbance decrease is directly proportional to ALR2 enzymatic activity[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 400 mM lithium sulfate. Causality: Lithium sulfate is critical as it acts as a chaotropic agent, slightly opening the ALR2 specificity pocket to mimic the enzyme's active conformation in vivo.

  • Enzyme Addition: Add 10 mU of recombinant human ALR2 per well in a 384-well UV-transparent microplate. Keep the plate on ice to prevent premature NADPH auto-oxidation.

  • Compound Dispensing: Use Acoustic Droplet Ejection (ADE) to dispense the target compound (10-point dose-response, 0.1 nM to 10 µM). Causality: ADE eliminates plastic tip binding, ensuring the highly lipophilic cyanophenyl tail does not cause the compound to adhere to consumables, which would artificially inflate the apparent IC₅₀.

  • Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm over 10 minutes using a microplate reader.

  • Validation: Calculate the Z'-factor using Epalrestat (1 µM) as the positive control and DMSO as the negative control. A Z'-factor > 0.7 confirms assay robustness.

Workflow Step1 1. Recombinant ALR2 & NADPH Preparation (Ensure ice-cold to prevent auto-oxidation) Step2 2. Compound Dispensing (Acoustic Droplet Ejection for precision) Step1->Step2 Step3 3. Substrate Addition (DL-Glyceraldehyde initiates reaction) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 340 nm over 10 mins) Step3->Step4 Step5 5. QC & Data Analysis (Validate Z'-factor > 0.7) Step4->Step5

Self-validating high-throughput screening workflow for ALR2 enzymatic assays.

Protocol 2: Ex Vivo Erythrocyte Sorbitol Accumulation Assay

Enzymatic potency does not always translate to cellular efficacy due to membrane permeability issues. This assay validates the compound's ability to cross lipid bilayers and inhibit intracellular ALR2[7].

Step-by-Step Methodology:

  • Erythrocyte Isolation: Isolate human erythrocytes from whole blood via centrifugation (2000 × g, 10 min) and wash three times with isotonic saline.

  • Pre-incubation: Suspend cells in Krebs-Ringer bicarbonate buffer. Add 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid (100 nM) or Epalrestat (100 nM). Incubate for 30 minutes at 37°C.

  • Hyperglycemic Stress: Introduce 50 mM D-glucose to the suspension to hyper-activate the polyol pathway[4]. Incubate for 3 hours.

  • Lysis and Deproteinization: Lyse cells using ice-cold 0.5 M perchloric acid, followed by centrifugation to remove precipitated proteins.

  • Fluorometric Sorbitol Quantification: Neutralize the supernatant and measure sorbitol content using a sorbitol dehydrogenase-coupled fluorometric assay (Resazurin reduction, Ex 530 nm / Em 590 nm).

Troubleshooting & Reproducibility Metrics

To ensure the highest standard of scientific integrity, researchers must monitor for specific artifacts known to plague ALR2 inhibitor assays:

  • Compound Aggregation (False Positives): Highly lipophilic compounds like furan-acetic acids can form colloidal aggregates in aqueous buffers, non-specifically sequestering the ALR2 enzyme. Solution: Include 0.01% Triton X-100 in the assay buffer. If the IC₅₀ shifts by more than 3-fold upon detergent addition, the compound is acting as an aggregator rather than a specific active-site binder.

  • NADPH Auto-Oxidation (Baseline Drift): NADPH is highly unstable at room temperature and physiological pH. Solution: Always run a "No Enzyme" control well. If the absorbance at 340 nm drops in the absence of ALR2, the buffer must be freshly remade.

  • ALR1 Cross-Reactivity: Because ALR1 and ALR2 share ~65% sequence homology, poor selectivity can lead to toxic off-target effects. Solution: Parallel counter-screening against recombinant human ALR1 using D-glucuronate as the substrate is mandatory to calculate the true Selectivity Index.

References

  • Information on EC 1.1.1.21 - aldose reductase - BRENDA Enzyme Database.
  • What is The Polyol Pathway? - Creative Proteomics.
  • What is the mechanism of Epalrestat? - Patsnap Synapse.
  • Physiological and Pathological Roles of Aldose Reductase - PMC.
  • Polyol p
  • Epalrestat - Aldose reductase inhibitor, AMS.MC-4423-2 | Amsbio. Amsbio.
  • Long-Term Clinical Effects of Epalrestat, an Aldose Reductase Inhibitor, on Diabetic Peripheral Neurop

Sources

A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and qNMR for the Analysis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] While various analytical techniques are available, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stand out as two of the most powerful and widely used methods.[1][3]

This guide provides a comprehensive comparison of these two orthogonal techniques, offering insights into their principles, experimental protocols, and the synergistic value of their combined use for robust purity confirmation of the novel compound, 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. The concept of "orthogonality" in analytical chemistry refers to the use of two or more independent methods to measure the same attribute, thereby increasing the reliability of the results.[1] By leveraging the distinct separation principles of HPLC and the quantitative structural information from qNMR, a more complete and accurate picture of a sample's purity can be achieved.[1][4]

The Compound of Interest: 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

This molecule serves as our analytical target. Its structure contains distinct features amenable to both HPLC and ¹H NMR analysis: a UV-active chromophore (the cyanophenyl-furan system) for HPLC detection and unique proton environments for qNMR quantification.

Chemical Structure:

(Structure of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid)

The Orthogonal Powerhouses: An Overview of HPLC and qNMR

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify the components of a mixture.[5][6][7] Its principle is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[3][6] It is particularly adept at detecting and quantifying trace-level impurities, making it an indispensable tool for quality control.[6][8]

  • Key Strengths: High sensitivity for detecting trace impurities, excellent separation of complex mixtures, and robust performance for routine quality control.[8]

  • Causality in Practice: The high sensitivity is a direct result of modern detector technology (e.g., UV-Vis Diode Array Detectors) coupled with the concentrating effect of the chromatography itself.

  • Limitations: Accurate quantification of impurities typically requires a specific, certified reference standard for each impurity, as detector responses can vary significantly between different chemical structures.[3] Furthermore, impurities that co-elute with the main peak or other impurities can lead to inaccurate results.[3]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR spectroscopy has emerged as a powerful primary analytical method for purity assessment.[9][10] Its key advantage lies in the direct proportionality between the NMR signal area (integral) and the number of atomic nuclei responsible for that signal.[9][11][12] This fundamental principle allows for the direct and accurate quantification of a substance by comparing its signal integral to that of a high-purity internal standard, without the need for identical reference standards for each impurity.[9][12]

  • Key Strengths: An absolute quantification method, provides rich structural information, and does not require calibration curves for each analyte.[12]

  • Causality in Practice: Because the signal response is a fundamental nuclear property, it is independent of the molecule's structure (unlike UV absorbance in HPLC), allowing a single internal standard to quantify any analyte in the sample, provided their signals do not overlap.

  • Limitations: qNMR generally has lower sensitivity compared to HPLC and may fail to detect impurities present at very low levels (<0.1%).[3] Signal overlap in complex spectra can also complicate accurate integration and quantification.[3]

Experimental Workflows & Protocols

A robust purity assessment relies on well-designed and validated experimental protocols. The following sections detail the step-by-step methodologies for analyzing 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid.

Workflow for HPLC Purity Assessment

The HPLC workflow is designed to separate the main compound from potential process-related impurities and degradation products, providing a purity value based on the relative peak area.

Caption: HPLC Purity Assessment Workflow.

Detailed HPLC Protocol

  • Instrumentation & Conditions:

    • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 280 nm.

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of ~0.5 mg/mL.

    • Reference Standard Solution: Prepare a solution of a certified reference standard of the analyte at the same concentration as the sample solution.

  • System Suitability Test (SST) - A Self-Validating Check:

    • Rationale: SST is mandated by regulatory guidelines like ICH Q2(R1) to ensure the chromatographic system is adequate for the intended analysis before any samples are tested.[13][14][15]

    • Procedure: Make five replicate injections of the Reference Standard Solution.

    • Acceptance Criteria:

      • Repeatability: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.

      • Tailing Factor (Tf): Must be ≤ 2.0.

      • Theoretical Plates (N): Must be ≥ 2000.

  • Analysis Sequence:

    • Inject the diluent (as a blank) to ensure no system contamination.

    • Perform the SST as described above.

    • Inject the Sample Solution in duplicate.

  • Data Analysis & Calculation:

    • Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for qNMR Purity Assessment

The qNMR workflow is designed to provide an absolute purity value (w/w %) by comparing the analyte's signal integral to that of a known mass of a high-purity internal standard.

Caption: qNMR Purity Assessment Workflow.

Detailed qNMR Protocol

  • Instrumentation & Parameters:

    • System: Bruker Avance III 600 MHz spectrometer or equivalent.

    • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard (IS): Maleic Acid (Certified >99.5% purity).

      • Rationale: Maleic acid is chosen because it is highly pure, stable, not volatile, has a simple singlet signal (~6.3 ppm) that does not overlap with the expected analyte signals, and is soluble in DMSO-d₆.

    • Relaxation Delay (D1): 30 seconds.

      • Rationale: A long relaxation delay is crucial for ensuring that all protons have fully relaxed back to their equilibrium state before the next pulse. This is a non-negotiable requirement for accurate integration.[16]

    • Pulse Angle: 90 degrees.

    • Number of Scans: 16.

  • Sample Preparation - The Critical Step:

    • Rationale: Accurate weighing is often the largest source of error in a qNMR experiment.[9] A microbalance must be used.

    • Procedure:

      • Accurately weigh approximately 15 mg of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid into a clean, dry vial. Record the mass to 0.01 mg.

      • Accurately weigh approximately 5 mg of Maleic Acid (IS) into the same vial. Record the mass to 0.01 mg.

      • Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

      • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition & Processing:

    • Acquire the ¹H NMR spectrum using the quantitative parameters defined above.

    • Process the spectrum with careful manual phasing and baseline correction across the entire spectral width to ensure the accuracy of the integrals.

  • Data Analysis & Calculation:

    • Identify a well-resolved signal for the analyte that is free from overlap. For our target molecule, the methylene protons (-CH₂COOH) are a good candidate.

    • Identify the signal for the internal standard (singlet for the two vinyl protons of maleic acid).

    • Integrate both the selected analyte signal and the internal standard signal.

    • Calculate the purity (Purityₓ) using the following equation:

      Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

      Where:

      • Iₓ, Iₛₜd: Integrals of the analyte and standard.

      • Nₓ, Nₛₜd: Number of protons for the respective signals (e.g., Nₓ=2 for -CH₂, Nₛₜd=2 for maleic acid).

      • Mₓ, Mₛₜd: Molar masses of the analyte and standard.

      • mₓ, mₛₜd: Masses of the analyte and standard.

      • Purityₛₜd: Purity of the internal standard (e.g., 99.8%).

Comparative Data & Cross-Validation

The true power of this approach lies in comparing the results from these two orthogonal methods. Below is a summary of hypothetical, yet realistic, data for a single batch of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid.

Table 1: HPLC Purity Data (Area %)

Peak No. Retention Time (min) Peak Area % Area Identification
1 4.2 1,560 0.06 Unknown Impurity 1
2 8.9 2,598,700 99.82 Analyte
3 10.1 3,125 0.12 Unknown Impurity 2

| Total | | 2,603,385 | 100.00 | |

Table 2: qNMR Purity Data (w/w %)

Parameter Analyte (X) Internal Standard (Std)
Mass (m) 15.05 mg 5.12 mg
Molar Mass (M) 269.26 g/mol 116.07 g/mol
Signal (δ, ppm) 3.85 (s, -CH₂) 6.28 (s, =CH)
Number of Protons (N) 2 2
Integral (I) 5.51 2.00
Purity of Standard (Purityₛₜd) 99.8%

| Calculated Purity (Purityₓ) | 99.4% (w/w) | |

Table 3: Summary & Cross-Validation

Analytical Technique Purity Result Comments
HPLC 99.82 % Area percent method; assumes all components have the same response factor at 280 nm. Highly sensitive to trace impurities.

| qNMR | 99.4 % (w/w) | Absolute mass-based purity. Not susceptible to differences in detector response but less sensitive to trace impurities. |

Discussion of Results

The results show excellent agreement between the two methods, providing a high degree of confidence in the batch's purity.

  • The HPLC result (99.82%) is slightly higher than the qNMR result (99.4%). This is a common and expected outcome. The HPLC area percent method assumes that the UV response of the impurities is the same as the main compound, which is rarely the case. If impurities have a lower UV absorptivity, their contribution will be underestimated, leading to a higher apparent purity.

  • The qNMR result of 99.4% is an absolute value, reflecting the mass percentage of the pure analyte in the sample powder. It accounts for non-UV active impurities (like residual solvents or inorganic salts) that HPLC would not detect.

  • The combination of both results provides a comprehensive purity profile. HPLC confirms the absence of significant related-substance impurities (down to a 0.05% reporting threshold), while qNMR confirms the absolute purity of the bulk material.

Conclusion

Both HPLC and qNMR are indispensable tools for the purity assessment of pharmaceutical compounds like 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid.[3] They are not competitors but rather complementary, orthogonal techniques that, when used together, provide a robust and scientifically sound basis for quality assessment.[1][4]

HPLC excels in routine quality control, offering unparalleled sensitivity for detecting and quantifying trace impurities.[5] In contrast, qNMR serves as a primary method for determining absolute purity without the need for specific impurity reference standards, making it ideal for the certification of reference materials and for orthogonal purity confirmation.[3] For drug development professionals, a cross-validation strategy employing both HPLC and qNMR represents the gold standard, ensuring a comprehensive characterization that underpins the safety and efficacy of the final drug product.

References

  • Vici Health Sciences. (2025, April 5). What Is HPLC and Why Is It So Commonly Used for Pharmaceutical and Dietary Supplement QC Testing? Vici Health Sciences. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1793–1797. [Link]

  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]

  • Labtron. (n.d.). Analytical HPLC in Pharmaceutical Quality Control & Compliance. Labtron. [Link]

  • Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Torontech. (2025, August 8). What Is HPLC in the Pharmaceutical Industry? Explained. Torontech. [Link]

  • Cichocki, A. (2025, January 3). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Organic Primary Standards Group. (n.d.). Quantitative NMR. National Metrology Institute of Japan. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Sugimoto, N., et al. (2019). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. Yakugaku Zasshi, 139(7), 993-1002. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]

  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]

  • Ishige, F., et al. (n.d.). Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC. Analytical Sciences, 26(11), 1223-1225. [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 75(4), 834–851. [Link]

  • Koskela, A. (2014). Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. University of Oulu. [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. [Link]

  • University of Bristol. (2017, November). Quantitative NMR Spectroscopy. [Link]

  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Patel, D., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]

  • Giraudeau, P. (2014). Quantitative 1H NMR spectroscopy. ResearchGate. [Link]

  • Al-Qahtani, M., et al. (2021). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. World journal of nuclear medicine, 20(1), 42–49. [Link]

  • Santhosh, G., et al. (2014). Hplc method development and validation: an overview. Journal of Advanced Pharmacy Education & Research, 4(4), 274-280. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • National Measurement Institute, Australia. (2021, May 24). ANALYTICAL METHOD SUMMARIES. [Link]

  • Wang, L., et al. (2016). A coumarin-based fluorescent turn-on probe for hydrogen sulfide in living cells. Analytical Methods, 8(1), 118-122. [Link]

  • Japan Pharmaceutical Manufacturers Association. (2017, January 15). Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. [Link]

  • Vandana, & Chaudhary, A. K. (2010). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 3(3), 643-646. [Link]

Sources

A Structural Deep Dive: Unraveling the Bioactivity of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique electronic and structural characteristics make it a "privileged scaffold," readily adaptable for the synthesis of novel therapeutic agents with activities spanning from anticancer and anti-inflammatory to antibacterial and antiviral.[1][4][5] This guide provides an in-depth structural activity relationship (SAR) comparison of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, a molecule of significant interest, with its structural analogs. By examining the influence of key structural modifications on biological activity, we aim to provide a valuable resource for researchers engaged in the design and development of next-generation furan-based therapeutics.

The Core Moiety: A Framework for Diverse Biological Interactions

The subject of our analysis, 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, is a trisubstituted furan derivative. The furan ring acts as a central scaffold, with substituents at positions 2, 3, and 5, each contributing to the molecule's overall physicochemical properties and biological activity. The acetic acid group at position 2 is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in targeting inflammatory pathways.[6][7] The 5-aryl substituent, in this case, a 4-cyanophenyl group, and the methyl group at position 3 are key points of variation that significantly influence the molecule's interaction with biological targets.

Structural Activity Relationship (SAR) Analysis: A Comparative Look at Key Modifications

While specific biological activity data for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is not extensively available in the public domain, we can infer its potential activities and the structural features crucial for its function by comparing it with structurally related compounds for which experimental data has been published. This comparative analysis will focus on three key areas of the molecule: the 5-aryl substituent, the 3-position of the furan ring, and the 2-acetic acid side chain.

The Influence of the 5-Aryl Substituent: Impact on Cytotoxicity and Beyond

The nature and substitution pattern of the aryl group at the 5-position of the furan ring play a critical role in determining the biological activity of these compounds. Studies on related 2,5-disubstituted furan derivatives have demonstrated that this position is a key determinant of cytotoxicity and other pharmacological effects.

For instance, in a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, the presence of a 4-chlorophenyl group at the 5-position of the furan ring was associated with moderate to strong antiproliferative activity against human leukemia cell lines.[8][9] The study highlighted the importance of electron-donating groups on an associated thiazolidinone moiety, with the 4th position of a substituted aryl ring on that separate moiety playing a dominant role in anticancer activity.[8] This suggests that electronic properties of substituents on the aryl ring directly attached to the furan are also likely to be critical.

The 4-cyanophenyl group in our target molecule is of particular interest. The cyano group is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the entire molecule. This can influence its ability to interact with biological targets through mechanisms such as hydrogen bonding and dipole-dipole interactions. While direct data is lacking, the synthesis of 2,5-bis(4-cyanophenyl)furan as a key intermediate for antimicrobial agents suggests that the 4-cyanophenyl moiety is a favorable feature for biological activity.[3]

Table 1: Comparison of 5-Aryl Substituents in Furan Derivatives and Their Reported Activities

Compound/Analog Class5-Aryl SubstituentReported Biological ActivityReference
Thiazolidinone-furan derivatives4-ChlorophenylModerate to strong cytotoxicity in leukemia cells[8]
Furan-based P-gp inhibitorsVaries (e.g., substituted phenyl)P-glycoprotein inhibition[8]
Furan-thiazole α-glucosidase inhibitorsVaries (e.g., substituted phenyl)α-glucosidase inhibition[10][11]
Target Molecule 4-Cyanophenyl (Predicted) Cytotoxic, Anti-inflammatory, Antimicrobial -
The Role of the 3-Methyl Group: A Modulator of Potency and Selectivity

The presence of a methyl group at the 3-position of the furan ring is another important structural feature. While less explored than the 5-position, substitutions at the 3-position can influence the molecule's conformation and steric interactions with its target. In a study of 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid, the methyl group at the 5-position of the benzofuran ring (analogous to the 3-position of a simple furan) was a key part of the active molecule, though its specific contribution to activity was not elaborated upon.[12][13]

The methyl group in 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid could potentially enhance binding affinity to a target protein by occupying a hydrophobic pocket. Alternatively, it could introduce steric hindrance that favors binding to one target over another, thereby influencing selectivity. Further studies on 3-methylfuran analogs are needed to fully elucidate the role of this substituent.

The 2-Acetic Acid Moiety: A Gateway to Anti-inflammatory and Other Activities

The acetic acid group at the 2-position is a well-established pharmacophore, particularly in the context of anti-inflammatory drugs.[6][7] This acidic functional group can participate in ionic interactions with biological targets, such as the active site of cyclooxygenase (COX) enzymes. The general structure of arylalkanoic acids, to which our target molecule belongs, is a known template for NSAIDs.[7] The distance between the acidic center and the aromatic ring is a critical determinant of anti-inflammatory activity.[7]

Furthermore, the acetic acid moiety can be modified to create esters or amides, which can alter the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. For example, in a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, variation of the C-terminal of the acetic acid to an amide led to a set of compounds with moderate to strong antiproliferative activity.[8]

Experimental Methodologies for Biological Evaluation

To empirically determine the biological activities of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid and its analogs, standardized in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and antibacterial activity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a further 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[15][16]

dot graph TD { A[Cell Seeding] --> B[Compound Treatment]; B --> C[MTT Addition]; C --> D[Formazan Solubilization]; D --> E[Absorbance Measurement]; E --> F[IC50 Calculation]; subgraph "Plate Preparation" A end subgraph "Incubation" B C end subgraph "Data Acquisition & Analysis" D E F end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow for MTT Cytotoxicity Assay."

Antibacterial Activity Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antibacterial activity of a compound.[10]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation: Spread the bacterial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to each well. A solvent control and a positive control (a known antibiotic) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

  • Minimum Inhibitory Concentration (MIC) Determination: To quantify the antibacterial activity, a broth microdilution method can be used to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.[14][17][18][19]

dot graph TD { A[Bacterial Inoculum Preparation] --> B[Agar Plate Inoculation]; B --> C[Well Creation in Agar]; C --> D[Application of Test Compound]; D --> E[Incubation]; E --> F[Measurement of Zone of Inhibition]; subgraph "Preparation" A B end subgraph "Assay" C D end subgraph "Data Collection" E F end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: "Workflow for Agar Well Diffusion Assay."

Conclusion and Future Directions

The structural analysis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, in comparison with its analogs, provides valuable insights into the key determinants of its potential biological activity. The 5-aryl substituent, the 3-methyl group, and the 2-acetic acid moiety all represent critical points for modification to modulate potency and selectivity. While the lack of direct experimental data for the target molecule necessitates a degree of extrapolation, the available literature on related furan derivatives strongly suggests that this compound is a promising candidate for further investigation as a cytotoxic, anti-inflammatory, or antimicrobial agent.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid to establish its activity profile. Subsequent SAR studies could then explore a wider range of substituents at the 3-position of the furan ring and on the 5-phenyl ring to optimize activity and selectivity. Such studies will undoubtedly contribute to the development of novel and effective furan-based therapeutics.

References

  • Kavitha, C., et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576-84. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 83, 129173. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors. PubMed, 36764471. Available from: [Link]

  • Sharma, P., et al. (2022). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Advances, 12(45), 29367-29381. Available from: [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Furan: A Promising Scaffold for Biological Activity. Available from: [Link]

  • Scribd. Aryl and Heteroaryl Acetic Acid. Available from: [Link]

  • Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. Available from: [Link]

  • Kumar, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed, 39350406. Available from: [Link]

  • Sharma, P., & Kumar, V. (2024). comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 13(8), 238-257. Available from: [Link]

  • Singh, R. P., & Kumar, V. (2011). synthesis and biological activity of furan derivatives. SciSpace. Available from: [Link]

  • Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS One, 10(9), e0136190. Available from: [Link]

  • Shaik, J., et al. (2010). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Cell Biology and Toxicology, 26(1), 73-86. Available from: [Link]

  • Wang, X., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. OncoTargets and Therapy, 11, 7569-7580. Available from: [Link]

  • Jantarat, C., et al. (2021). Efficacy of Thai Plant Extracts for Antibacterial and Anti-Biofilm Activities against Pathogenic Bacteria. Plants (Basel), 10(12), 2609. Available from: [Link]

  • Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

  • Taylor & Francis. IC50 – Knowledge and References. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 29(1), 268. Available from: [Link]

  • Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PubMed, 26352505. Available from: [Link]

  • de Oliveira, A. M. G., et al. (2023). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. Plants (Basel), 12(11), 2139. Available from: [Link]

  • Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. ResearchGate. Available from: [Link]

  • Choi, H. D., et al. (2009). 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2268. Available from: [Link]

  • Kavanagh, M., et al. (2023). Sweet and sour synergy: exploring the antibacterial and antibiofilm activity of acetic acid and vinegar combined with medical-grade honeys. Microbiology (Reading), 169(10). Available from: [Link]

  • Bouhlali, E. D. T., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science, 6(5), 156-162. Available from: [Link]

  • Uslu, B., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed, 37603099. Available from: [Link]

  • Choi, H. D., et al. (2009). 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2268. Available from: [Link]

  • Philchenkov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4599. Available from: [Link]

  • Salehi, B., et al. (2023). Therapeutic Insights into Rubus ulmifolius Schott Leaf Extract: In Vitro Antifungal, Enzyme Inhibition, and Anticancer Activities Integrated with Network Pharmacology and Molecular Docking Analyses of Colorectal and Ovarian Cancer. Molecules, 28(20), 7109. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the known hazards of its constituent functional groups—a cyanophenyl moiety, a furan ring, and a carboxylic acid—and established best practices for hazardous waste management.

I. Hazard Profile Analysis and Initial Precautions

A thorough understanding of the potential hazards associated with 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is the first step toward its safe disposal. The molecule's structure suggests a multi-faceted hazard profile that must be addressed with stringent safety measures.

  • Cyanophenyl Group (Nitrile) : The presence of a cyano (-C≡N) group classifies this compound as a nitrile. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can metabolize to release cyanide ions in the body.[1] A significant concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the waste is mixed with strong acids.[2] Therefore, all cyanide-containing wastes must be segregated and handled with extreme caution.[3]

  • Furan Ring : Furan and its derivatives are known to be potentially flammable and toxic.[4][5] A critical and often overlooked hazard is the potential for furan-containing compounds to form explosive peroxides upon prolonged exposure to air and light.[6]

  • Carboxylic Acid : The acetic acid moiety confers acidic properties to the compound. While this is a common functional group, the acidic nature requires careful segregation from bases and other incompatible materials to prevent exothermic or violent reactions.[7]

II. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling any waste containing 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, all personnel must be equipped with the appropriate PPE. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Personal Protective Equipment (PPE)Specifications and Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant laboratory coat, fully buttoned, with long sleeves.
Footwear Fully enclosed, non-perforated shoes.
III. Step-by-Step Disposal Protocol

The proper disposal of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is a systematic process that prioritizes safety and regulatory compliance. The following steps provide a clear pathway for its management from the point of generation to final disposal.

Step 1: Waste Identification and Classification

The compound must be classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for the specific waste codes applicable in your jurisdiction. Due to its multiple functional groups, it will likely fall under categories for non-halogenated organic waste and potentially toxic chemical waste.[4][9]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions within the waste container.[10]

  • Dedicated Waste Container : Use a designated, chemically compatible, and clearly labeled hazardous waste container.[4] The container should be made of a material that will not react with the acidic nature of the compound.

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name: "2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid," and the date of initial waste accumulation.[6]

  • Incompatible Materials : Do not mix this waste with strong acids (due to the nitrile group), strong bases, or oxidizing agents.[1][10] Keep it segregated from other waste streams unless explicitly approved by your EHS department.

Step 3: Container Management and Storage

  • Container Integrity : Keep the waste container securely closed at all times, except when adding waste.[9]

  • Headspace : Do not overfill the container. Allow for at least 10% headspace to accommodate any potential vapor expansion.[4]

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel.[4] The SAA should be away from sources of heat, ignition, and direct sunlight, and within a secondary containment tray.[6]

Step 4: Disposal of Contaminated Materials

Any materials that come into contact with 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.[6] Collect these materials in a separate, clearly labeled solid hazardous waste container.

Step 5: Empty Container Disposal

Empty containers that once held the pure compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] The rinsate must be collected and disposed of as hazardous waste.[11] After triple-rinsing, the container can be disposed of in the appropriate glass or plastic recycling bin after defacing the original label.[12]

Step 6: Arranging for Final Disposal

Once the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS department to arrange for pickup and disposal.[13] Never dispose of this chemical down the drain or in the regular trash.[5]

IV. Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid and associated waste.

DisposalWorkflow start Waste Generation (Pure compound, solutions, or contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate Waste Stream classify->segregate liquid_waste Liquid Waste (Pure compound or solutions) segregate->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) segregate->solid_waste Solid liquid_container Collect in a labeled, compatible liquid waste container liquid_waste->liquid_container solid_container Collect in a labeled solid waste container solid_waste->solid_container storage Store in designated Satellite Accumulation Area (SAA) with secondary containment liquid_container->storage solid_container->storage full Is container full or accumulation time limit reached? storage->full full->storage No contact_ehs Contact EHS for Pickup and Disposal full->contact_ehs Yes end Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University. Retrieved from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • safety data sheet. (2015, March 25). U.S. WATER. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • ACETIC ACID. (n.d.). Ohio.gov. Retrieved from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Product Class 5: Nitriles. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • 2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(4-cyanophenylamino)acetic acid - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. (2013, May 7). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Nitrile. (n.d.). Wikipedia. Retrieved from [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Toxicological Profile for Cyanide. Retrieved from [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. (n.d.). P2 InfoHouse. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The MSDS HyperGlossary: Nitrile. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • How to Minimize Environmental Impact of Carboxylic Acid Production? (2025, July 31). Patsnap Eureka. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.